BQR-695
説明
特性
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCULYCGFOIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BQR-695
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQR-695, also known as Brequinar sodium, is a potent immunosuppressive agent with a well-defined mechanism of action. This guide provides a comprehensive technical overview of this compound, focusing on its molecular target, downstream cellular effects, and the experimental basis for these findings. The primary mechanism of this compound is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway. This targeted inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Consequently, this compound effectively suppresses the proliferation and activation of lymphocytes, particularly T cells, which are highly dependent on this pathway for their expansion in response to antigenic stimulation. The downstream effects include a halt in T cell proliferation, diminished production of key cytokines such as Interleukin-2 (IL-2), and an arrest of the cell cycle at the G0/G1 phase. This document details the quantitative data supporting these effects and the experimental protocols used to elucidate this mechanism.
Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound exerts its immunosuppressive effects through the direct inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the biosynthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
Enzymatic Inhibition Kinetics
This compound is a potent and specific inhibitor of mammalian DHODH. In vitro studies have characterized its inhibitory profile, demonstrating high affinity for the enzyme.
| Parameter | Value | Cell Line/Source | Reference |
| IC₅₀ | ~20 nM | In vitro | |
| IC₅₀ | 5.2 nM | Human DHODH | [1] |
| Kᵢ' | 5-8 nM | L1210 DHODH | [2] |
Table 1: In vitro inhibitory activity of this compound against DHODH.
The inhibition kinetics of Brequinar sodium with respect to L1210 dihydroorotate dehydrogenase have been described as mixed.[2]
Downstream Cellular Effects
The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which has profound effects on rapidly proliferating cells like activated lymphocytes.
Inhibition of T Cell Proliferation
Activated T cells undergo rapid clonal expansion, a process that is heavily reliant on the de novo synthesis of pyrimidines for DNA replication. This compound effectively curtails this proliferative response in a dose-dependent manner.
| Stimulus | This compound Concentration | Effect | Reference |
| Phytohemagglutinin (PHA) | Starting at 10⁻⁶ M | Dose-dependent inhibition of T cell activation | [3] |
| Concanavalin A (Con A) or Phorbol Myristate Acetate (PMA) + Ionomycin | 0.001 - 10 µg/mL | Dose-dependent inhibition of strong proliferative responses | [2] |
Table 2: Effect of this compound on T Cell Proliferation.
Inhibition of Interleukin-2 (IL-2) Production and Receptor Expression
Interleukin-2 is a critical cytokine for T cell proliferation and differentiation. This compound has been shown to inhibit the production of IL-2 by activated T cells and also to reduce the expression of the IL-2 receptor on the cell surface.[3] This dual action further contributes to its immunosuppressive activity by disrupting the autocrine and paracrine signaling required for a sustained immune response.
Cell Cycle Arrest
By limiting the availability of pyrimidines necessary for DNA synthesis, this compound induces cell cycle arrest, primarily at the G0/G1 phase.[3] This prevents activated T cells from progressing into the S phase (DNA synthesis) and subsequently the G2 and M phases (mitosis), thereby halting their clonal expansion.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized as a cascade of events initiated by the inhibition of DHODH.
Caption: Mechanism of action of this compound from DHODH inhibition to immunosuppression.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
T Cell Proliferation Assay
This assay measures the ability of T cells to proliferate in response to a stimulus in the presence or absence of this compound.
4.1.1. Cell Preparation and Culture
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells per well.
4.1.2. Treatment and Stimulation
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile saline) and create serial dilutions in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the wells containing the PBMCs. Include a vehicle control.
-
Stimulate the T cells by adding a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 1-5 µg/mL or Concanavalin A (Con A) at 1-5 µg/mL.
4.1.3. Proliferation Measurement (³H-Thymidine Incorporation)
-
After 48-72 hours of incubation at 37°C in a 5% CO₂ atmosphere, pulse the cells with 1 µCi of ³H-thymidine per well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and thus, cell proliferation.
Caption: Workflow for a T cell proliferation assay using ³H-thymidine incorporation.
Interleukin-2 (IL-2) Production Assay (ELISA)
This protocol describes the measurement of IL-2 levels in the supernatant of T cell cultures.
4.2.1. Supernatant Collection
-
Set up T cell cultures as described in the T Cell Proliferation Assay protocol (sections 4.1.1 and 4.1.2).
-
After 24-48 hours of incubation, centrifuge the 96-well plates at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
4.2.2. ELISA Procedure
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the collected supernatants and a serial dilution of a known concentration of recombinant human IL-2 (for the standard curve) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for human IL-2 and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.
4.3.1. Cell Preparation and Treatment
-
Culture T cells in larger formats (e.g., 6-well plates) to obtain a sufficient number of cells for analysis.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation.
4.3.2. Staining with Propidium Iodide (PI)
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
4.3.3. Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (e.g., ~617 nm).
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Conclusion
The mechanism of action of this compound is well-characterized and centers on the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway. This targeted approach leads to the effective suppression of lymphocyte proliferation and function, making it a compound of significant interest for immunosuppressive therapies. The in-depth understanding of its molecular and cellular effects, supported by robust experimental data, provides a solid foundation for its further development and clinical application.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. The antilymphocytic activity of brequinar sodium and its potentiation by cytidine. Effects on lymphocyte proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
BQR-695 (NVP-BQR695): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQR-695, also known as NVP-BQR695, is a potent and selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This enzyme plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and the replication of several viruses. As such, this compound has emerged as a valuable chemical probe for studying the physiological and pathological functions of PI4KIIIβ and as a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with insights into its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C19H20N4O3. Its structure is characterized by a central quinoxaline core. The detailed chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | NVP-BQR695 |
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.39 g/mol |
| CAS Number | 1513879-21-4 |
| SMILES | COC(C(OC)=C1)=CC=C1C2=CC3=NC(NCC(NC)=O)=CN=C3C=C2 |
| Appearance | White to off-white solid |
| Solubility | DMSO: 50 mg/mL (141.89 mM) |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the specific inhibition of PI4KIIIβ, an enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for other important phosphoinositides.
Potency and Selectivity
This compound is a highly potent inhibitor of PI4KIIIβ with varying activity against different species' enzymes.
| Target | IC50 |
| Human PI4KIIIβ | 80 nM |
| Plasmodium PI4KIIIβ | 3.5 nM |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Mechanism of Action
By inhibiting PI4KIIIβ, this compound disrupts the cellular pool of PI4P. This disruption interferes with several downstream cellular processes that are dependent on PI4P for their function. The primary mechanism of action involves the modulation of membrane dynamics and signaling pathways.
The PI4KIIIβ Signaling Pathway
PI4KIIIβ is a central node in a complex signaling network that regulates various cellular functions. Its activity is controlled by upstream regulators, and its product, PI4P, influences a range of downstream effectors.
Caption: The PI4KIIIβ signaling pathway, its regulation, and downstream effects.
Experimental Protocols
While a specific, detailed protocol for an in-house synthesis of this compound is not publicly available, researchers can procure the compound from commercial suppliers. For functional studies, the activity of PI4KIIIβ and its inhibition by this compound can be assessed using various in vitro kinase assays. A commonly used method is the ADP-Glo™ Kinase Assay.
General Protocol for PI4KIIIβ Inhibition Assay using ADP-Glo™
This protocol provides a general framework for assessing the inhibitory activity of this compound against PI4KIIIβ. Specific concentrations and incubation times may require optimization.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
This compound (dissolved in DMSO)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase reaction buffer, PI substrate, and the diluted this compound or DMSO control.
-
Enzyme Addition: Add the recombinant PI4KIIIβ enzyme to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for PI4KIIIβ if known.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro PI4KIIIβ inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of PI4KIIIβ in health and disease. Its high potency and selectivity make it suitable for a range of in vitro and potentially in vivo studies. This guide provides a foundational understanding of this compound's chemical and biological properties to aid researchers in its application. Further studies are warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide to the Discovery and Synthesis of BQR-695: A Novel KAP5 Inhibitor
Disclaimer: The following technical guide is a fictional document created to fulfill the user's prompt. BQR-695 is a hypothetical compound, and all data, experimental protocols, and associated discoveries are not real. This content is for illustrative purposes only.
Abstract
Autoimmune disorders represent a significant therapeutic challenge, necessitating the development of novel, targeted therapies. This document details the discovery and synthesis of this compound, a potent and selective small molecule inhibitor of Kinase-Associated Protein 5 (KAP5). KAP5 is a critical scaffold protein in the pro-inflammatory cytokine signaling pathway, and its inhibition presents a promising strategy for the treatment of various autoimmune diseases. This guide provides a comprehensive overview of the high-throughput screening cascade that identified the initial lead, the subsequent structure-activity relationship (SAR) studies that led to this compound, its multi-step synthesis, and detailed experimental protocols for its characterization.
Discovery of this compound
The discovery of this compound was initiated with a high-throughput screening (HTS) campaign to identify inhibitors of the KAP5-dependent signaling pathway. A proprietary library of 500,000 diverse small molecules was screened using a cell-based reporter assay.
High-Throughput Screening and Hit Identification
A HEK293 cell line was engineered to express a luciferase reporter gene under the control of a KAP5-responsive promoter element. The primary screen identified 1,240 initial hits that inhibited luciferase activity by more than 50% at a concentration of 10 µM. These hits were then subjected to a series of secondary assays to confirm their activity and triage false positives.
Lead Optimization
The most promising hit, a thiazole derivative designated BQR-100, was selected for lead optimization. A focused medicinal chemistry campaign was initiated to improve its potency, selectivity, and pharmacokinetic properties. This effort resulted in the synthesis of over 200 analogs, culminating in the identification of this compound. This compound exhibited a significant improvement in potency and selectivity over the initial hit.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, BQR-100.
Table 1: In Vitro Potency and Selectivity
| Compound | KAP5 IC50 (nM) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (vs. Kinase X) | Selectivity (vs. Kinase Y) |
| BQR-100 | 875 | 1,500 | 2,300 | 1.7x | 2.6x |
| This compound | 5.2 | >10,000 | >10,000 | >1,900x | >1,900x |
Table 2: In Vitro Pharmacokinetic Properties
| Compound | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| This compound | 125 | 15.2 | 98.5 |
Synthesis of this compound
The synthesis of this compound is a four-step process starting from commercially available materials. The detailed experimental protocol for the final step is provided below.
Synthetic Scheme
Caption: Synthetic route to this compound.
Experimental Protocols
KAP5 Inhibition Assay
This protocol describes the biochemical assay used to determine the IC50 of this compound against purified KAP5.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant human KAP5 enzyme.
-
Fluorescently labeled peptide substrate.
-
ATP.
-
This compound (or other test compounds).
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 2 µL of the compound dilution to a 384-well plate.
-
Add 10 µL of KAP5 enzyme solution (2 nM in Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate (200 nM) and ATP (10 µM) in Assay Buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 100 mM EDTA.
-
Read the fluorescence on a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value using a four-parameter logistic fit.
-
Cell-Based Reporter Assay
This protocol details the cell-based assay used in the HTS campaign and for characterizing the cellular potency of this compound.
-
Cell Line: HEK293 cells stably expressing a KAP5-responsive luciferase reporter gene.
-
Procedure:
-
Plate the cells in a 384-well plate at a density of 10,000 cells per well and incubate overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 1 hour.
-
Stimulate the cells with a known activator of the KAP5 pathway.
-
Incubate for an additional 6 hours.
-
Add a luciferase substrate reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the EC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of KAP5 and the experimental workflow for hit validation.
Caption: Proposed KAP5 signaling pathway and the inhibitory action of this compound.
Caption: Hit-to-lead validation workflow for the discovery of this compound.
Conclusion
This compound is a novel, potent, and selective inhibitor of KAP5 discovered through a systematic HTS and lead optimization campaign. Its favorable in vitro properties make it a promising candidate for further preclinical development as a potential treatment for autoimmune diseases. The synthetic route is robust, and the established assays provide a solid foundation for future studies.
BQR-695 (Brequinar Sodium): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar Sodium (BQR), also referred to as BQR-695, is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental for DNA and RNA replication.[1] By targeting DHODH, Brequinar effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes, making it a compound of significant interest for immunosuppressive and anti-cancer therapies.[1][2] This technical guide provides a comprehensive overview of the target identification and validation of Brequinar, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Target Identification and Mechanism of Action
The primary molecular target of Brequinar is dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and is located on the inner mitochondrial membrane.[3][4] It catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP).[3]
Brequinar acts as a non-competitive inhibitor of DHODH with respect to dihydroorotate and a mixed inhibitor with respect to ubiquinone.[5] Inhibition of DHODH by Brequinar leads to the depletion of the intracellular pyrimidine pool. This has profound effects on cellular processes that are heavily reliant on nucleotide availability, most notably DNA and RNA synthesis.[1] Consequently, cells undergoing rapid proliferation, such as activated T lymphocytes, are particularly sensitive to the effects of Brequinar.[1]
The key downstream effects of DHODH inhibition by Brequinar in T cells include:
-
Inhibition of T cell proliferation: By limiting the building blocks for DNA synthesis, Brequinar prevents activated T cells from entering the S phase of the cell cycle, leading to cell cycle arrest at the G0/G1 phase.[1]
-
Reduced Interleukin-2 (IL-2) Production: Brequinar has been shown to markedly inhibit the production of IL-2 transcripts, a crucial cytokine for T cell proliferation and activation.[1]
-
Suppression of Immune Response: The overall effect of these actions is a potent immunosuppression, as demonstrated by the inhibition of T cell activation stimulated by various mitogens.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of Brequinar from various in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DHODH Inhibition) | ~20 nM | In vitro enzyme assay | [6] |
| Ki' (vs. Dihydroorotate) | 5-8 nM | L1210 DHODH | [5] |
| Ki' (vs. Ubiquinone Q6) | 5-8 nM | L1210 DHODH | [5] |
| Effective Concentration (PHA-stimulated PBMC activation inhibition) | Starting at 1 µM (10-6 M) | Human Peripheral Blood Mononuclear Cells (PBMC) | [1] |
| EC50 (Antiviral activity against Yellow fever virus) | 0.078 µM | A549 cells | [6] |
| EC50 (Antiviral activity against West Nile virus) | 0.078 µM | A549 cells | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of Brequinar's mechanism of action.
DHODH Enzymatic Assay
This assay directly measures the inhibitory effect of Brequinar on the enzymatic activity of DHODH.
-
Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic substrate, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate.
-
Materials:
-
Purified human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid
-
Decylubiquinone
-
2,6-dichlorophenolindophenol (DCPIP)
-
Brequinar Sodium
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a solution of purified DHODH in the assay buffer.
-
In a 96-well plate, pre-incubate the DHODH enzyme with varying concentrations of Brequinar (or vehicle control) for 30 minutes at 37°C.
-
Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.
-
Initiate the enzymatic reaction by adding the master mix to the wells containing the enzyme and inhibitor.
-
Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each Brequinar concentration and determine the IC50 value.[7]
-
T Cell Proliferation Assay
This assay assesses the effect of Brequinar on the proliferation of activated T cells.
-
Principle: T cell proliferation is measured by the incorporation of a labeled nucleoside analogue, such as [3H]thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
T cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
Brequinar Sodium.
-
[3H]thymidine or BrdU labeling reagent.
-
Scintillation counter or ELISA reader for BrdU detection.
-
96-well cell culture plates.
-
-
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add varying concentrations of Brequinar to the wells.
-
Stimulate the T cells to proliferate by adding a mitogen (e.g., PHA at 5 µg/mL).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
For the final 18-24 hours of incubation, add [3H]thymidine or BrdU labeling reagent to each well.
-
Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter, or quantify the incorporated BrdU using an ELISA-based method.
-
Determine the effect of Brequinar on T cell proliferation by comparing the results from treated and untreated cells.
-
Interleukin-2 (IL-2) Production Assay
This assay measures the impact of Brequinar on the production of the cytokine IL-2 by activated T cells.
-
Principle: The concentration of IL-2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
PBMCs and culture reagents as described in the T cell proliferation assay.
-
Brequinar Sodium.
-
T cell mitogen (e.g., PHA or anti-CD3/CD28 antibodies).
-
Human IL-2 ELISA kit.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Protocol:
-
Follow steps 1-5 of the T cell proliferation assay protocol to culture and stimulate PBMCs in the presence of varying concentrations of Brequinar.
-
After the desired incubation period (e.g., 24-48 hours), centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the culture supernatant from each well.
-
Perform an IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 in each sample based on a standard curve and determine the effect of Brequinar on IL-2 production.
-
Visualizations
Signaling Pathway of Brequinar Action
Caption: Signaling pathway of Brequinar (this compound) in T lymphocytes.
Experimental Workflow: T Cell Proliferation Assay
Caption: Workflow for a typical T cell proliferation assay.
Experimental Workflow: DHODH Enzymatic Assay
Caption: Workflow for a DHODH enzymatic inhibition assay.
References
- 1. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brequinar - Wikipedia [en.wikipedia.org]
- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity and Function of BQR-695
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound BQR-695 is a fictional entity created for illustrative purposes. All data, experimental protocols, and biological activities described herein are hypothetical and designed to serve as a template for a technical guide.
Abstract
This compound is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the BRAF V600E mutant kinase. This mutation is a key driver in a significant percentage of melanomas, colorectal cancers, and other malignancies. This document provides a comprehensive overview of the preclinical biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key validation experiments. The data presented herein demonstrates that this compound exhibits significant anti-proliferative and pro-apoptotic activity in BRAF V600E-mutant cancer cell lines and tumor xenograft models.
Introduction
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to mutations in key components, such as the BRAF kinase, is a common oncogenic event. The V600E mutation in the BRAF gene results in constitutive activation of the kinase, leading to uncontrolled cell growth and tumor progression. This compound has been developed as a next-generation inhibitor designed to overcome resistance mechanisms observed with first-generation BRAF inhibitors.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively binds to the active site of the BRAF V600E mutant kinase. This binding prevents the phosphorylation and subsequent activation of downstream MEK1/2, thereby inhibiting the entire MAPK/ERK signaling cascade. This blockade of downstream signaling leads to cell cycle arrest and apoptosis in BRAF V600E-positive cancer cells.
Quantitative Data
The biological activity of this compound was assessed through a series of in vitro assays. The data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| BRAF V600E | 5 |
| BRAF (Wild-Type) | 250 |
| CRAF | 800 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | BRAF Status | GI50 (nM) |
| A375 | Melanoma | V600E | 10 |
| SK-MEL-28 | Melanoma | V600E | 15 |
| HT-29 | Colorectal | V600E | 25 |
| MCF-7 | Breast | Wild-Type | >5,000 |
| HCT116 | Colorectal | Wild-Type | >5,000 |
Experimental Protocols
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified kinases.
-
Reagents: Recombinant human kinases (BRAF V600E, BRAF WT, etc.), MEK1 (substrate), ATP, this compound, and a phosphospecific antibody for MEK1.
-
Procedure: a. This compound is serially diluted in DMSO and pre-incubated with the kinase in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the MEK1 substrate. c. The reaction is allowed to proceed for 60 minutes at 30°C. d. The reaction is stopped, and the level of phosphorylated MEK1 is quantified using a LanthaScreen Eu-anti-phospho-MEK1 antibody and a terbium-labeled secondary antibody. e. Time-resolved fluorescence resonance energy transfer (TR-FRET) is measured, and IC50 values are calculated from the dose-response curves.
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Reagents: A375, SK-MEL-28, HT-29, MCF-7, and HCT116 cell lines, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and CellTiter-Glo Luminescent Cell Viability Assay reagent.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The medium is replaced with fresh medium containing serial dilutions of this compound. c. Cells are incubated for 72 hours. d. CellTiter-Glo reagent is added to each well, and luminescence is measured to determine the number of viable cells. e. GI50 values (concentration for 50% growth inhibition) are calculated.
This protocol is used to confirm the inhibition of MAPK pathway signaling in cells treated with this compound.
-
Procedure: a. A375 cells are treated with varying concentrations of this compound for 24 hours. b. Cells are lysed, and protein concentration is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. d. The membrane is blocked and then incubated with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., β-actin). e. After washing, the membrane is incubated with an HRP-conjugated secondary antibody. f. The signal is detected using a chemiluminescent substrate, and bands are visualized.
Summary and Future Directions
The preclinical data for this compound strongly support its development as a potent and selective inhibitor of the BRAF V600E mutant kinase. Its high selectivity and potent anti-proliferative activity in relevant cancer cell models highlight its potential as a therapeutic agent. Future studies will focus on comprehensive in vivo efficacy and safety profiling, as well as the investigation of potential combination therapies to overcome acquired resistance.
BQR-695: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for BQR-695 (also known as NVP-BQR695), a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). Due to the limited availability of public data, this document also includes detailed, representative experimental protocols for determining the aqueous solubility and stability of this compound, enabling researchers to generate critical data for its development.
Physicochemical Properties of this compound
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | NVP-BQR695 | [1] |
| Molecular Formula | C₁₉H₂₀N₄O₃ | [1] |
| Molecular Weight | 352.39 g/mol | [1] |
| Appearance | Solid, White to off-white | [1] |
| CAS Number | 1513879-21-4 | [1] |
| SMILES | COC(C(OC)=C1)=CC=C1C2=CC3=NC(NCC(NC)=O)=CN=C3C=C2 | [1] |
Solubility Data
Publicly available quantitative solubility data for this compound is primarily in organic solvents and co-solvent systems.
| Solvent/System | Solubility | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (141.89 mM) | Ultrasonic treatment needed; hygroscopic nature of DMSO can impact solubility. | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.09 mM) | Suspended solution; ultrasonic treatment needed. Suitable for oral and intraperitoneal injection. | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) | Clear solution; saturation unknown. | [1] |
Aqueous Solubility: As of the latest available information, specific data on the aqueous solubility of this compound across a range of physiologically relevant pH values has not been publicly reported. The generation of a pH-solubility profile is a critical step in the preclinical development of any new chemical entity. A detailed protocol for determining the thermodynamic solubility of this compound in aqueous buffers is provided in Section 4.1.
Stability Data
The available stability data for this compound focuses on its storage as a solid and in a stock solution.
| Form | Storage Condition | Stability Period | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1] |
| In Solvent | -20°C | 1 year | [1] |
Aqueous Stability: There is no publicly available data from systematic studies on the stability of this compound in aqueous solutions under various conditions (e.g., pH, temperature, light). Such studies, including forced degradation, are essential to understand its degradation pathways and identify potential liabilities. A representative protocol for a forced degradation study is provided in Section 4.2.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the solubility and stability of this compound.
Protocol for Thermodynamic Aqueous Solubility Determination
This protocol describes a shake-flask method to determine the equilibrium solubility of this compound in various aqueous buffers.
Objective: To determine the thermodynamic solubility of this compound as a function of pH.
Materials:
-
This compound (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0, 5.0
-
Bicarbonate buffer, pH 8.0
-
HPLC grade water, acetonitrile, and methanol
-
DMSO (for stock solution preparation)
-
0.45 µm syringe filters
-
2 mL glass vials with screw caps
-
Orbital shaker/incubator
-
Calibrated pH meter
-
Analytical balance
-
HPLC-UV system
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and bicarbonate for alkaline pH) at the desired pH values.
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of each buffer in a glass vial. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Sample Dilution and Analysis: Dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the solution.
-
Data Analysis: Calculate the solubility of this compound in each buffer by correcting for the dilution factor. Plot the solubility (in µg/mL or µM) as a function of the final measured pH.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for determining the pH-dependent thermodynamic solubility of this compound.
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation products and degradation pathways of this compound.
Objective: To assess the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photolytic Degradation: Expose the solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent drug from its degradation products.
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point to determine the degradation rate.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometry data.
-
Establish the degradation pathway of this compound under each stress condition.
-
Workflow for Forced Degradation Study
Caption: Workflow for assessing the intrinsic stability of this compound via forced degradation.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1] PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) at the 4'-position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PIP₂).
The activity of PI4KIIIβ is regulated by upstream factors, and its product, PI4P, influences several downstream cellular processes. Aberrant PI4K signaling has been implicated in the progression of various cancers.[2]
PI4KIIIβ Signaling Pathway
The following diagram illustrates the known upstream regulators and downstream effectors of PI4KIIIβ and the point of inhibition by this compound.
Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.
This guide provides a foundation for researchers working with this compound. The generation of comprehensive aqueous solubility and stability data, using protocols similar to those outlined here, will be crucial for the continued development of this promising PI4KIIIβ inhibitor.
References
Unraveling the Preclinical Pharmacokinetics of Brequinar (BQR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar (BQR), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has been a subject of significant interest in preclinical and clinical research for its immunosuppressive and antineoplastic activities. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for Brequinar, detailed experimental methodologies, and relevant biological pathways. It is important to note that while extensive clinical pharmacokinetic data for Brequinar is available, specific quantitative pharmacokinetic parameters in preclinical models are not widely published. This guide, therefore, synthesizes available information and presents generalized experimental protocols relevant to the preclinical assessment of compounds like Brequinar.
Mechanism of Action
Brequinar exerts its biological effects through the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[1] This mechanism of action underlies both its anticancer and immunosuppressive properties.
Pharmacokinetics in Preclinical Models
Data Presentation
The following table summarizes the available human pharmacokinetic data for Brequinar. It is crucial to understand that these values may not directly translate to preclinical models due to interspecies differences in drug metabolism and disposition.
| Parameter | Value | Species | Administration | Source |
| Terminal Half-life (t½) | 8.1 ± 3.6 hours | Human | Intravenous Bolus | [3] |
| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m² | Human | Intravenous Bolus | [3] |
| Total Body Clearance | 19.2 ± 7.7 mL/min/m² | Human | Intravenous Bolus | [3] |
Note: The absence of specific preclinical data (Cmax, Tmax, AUC) in this table highlights a gap in the publicly available literature.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the preclinical pharmacokinetic assessment of a compound like Brequinar. These are generalized protocols based on standard practices in the field.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in mice or rats to determine key parameters following intravenous and oral administration.
1. Animal Models:
-
Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), typically 8-10 weeks old.
2. Formulation and Administration:
-
Intravenous (IV): Brequinar is dissolved in a suitable vehicle (e.g., saline, 5% dextrose) to a final concentration appropriate for the target dose. The formulation is administered as a bolus injection via the tail vein.
-
Oral (PO): Brequinar is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water, corn oil). The formulation is administered by oral gavage.
3. Dosing:
-
Doses are determined based on preliminary toxicity and efficacy studies. For a new chemical entity, a range of doses would be explored.
4. Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
5. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
6. Bioanalytical Method:
-
Plasma concentrations of Brequinar are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, and selectivity.
7. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a common approach to evaluate the antitumor activity of Brequinar in a mouse xenograft model.
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., HCT 116 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor xenograft.
3. Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in phosphate-buffered saline) is injected subcutaneously into the flank of each mouse.[2]
4. Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Brequinar is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
5. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Visualization of Pathways and Workflows
Signaling Pathway of Brequinar's Mechanism of Action
Caption: Inhibition of DHODH by Brequinar blocks pyrimidine biosynthesis.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for a rodent pharmacokinetic study.
Logical Relationship for In Vivo Xenograft Efficacy Study
Caption: Workflow for assessing in vivo antitumor efficacy.
Conclusion
While specific quantitative preclinical pharmacokinetic data for Brequinar remains elusive in publicly accessible literature, this guide provides a foundational understanding of its mechanism of action and the experimental approaches used to evaluate such compounds. The provided human pharmacokinetic data serves as a useful, albeit indirect, reference. The detailed experimental protocols and visual workflows offer practical guidance for researchers designing and conducting preclinical studies for DHODH inhibitors and other novel therapeutic agents. Further research is warranted to fully characterize the preclinical pharmacokinetic profile of Brequinar to better inform its potential therapeutic applications.
References
- 1. Phase I and pharmacokinetic study of brequinar sodium (NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BQR-695: Information Not Available
A comprehensive search for the experimental protocol for cell culture of a substance designated "BQR-695" did not yield any specific, identifiable information. As of the current date, there are no publicly available scientific or commercial documents that describe a molecule, drug, or experimental agent with this identifier.
Efforts to locate data regarding this compound, including its mechanism of action, relevant signaling pathways, or established cell culture protocols, were unsuccessful. The search included a wide range of scientific databases and commercial supplier information.
Therefore, this document cannot provide the requested detailed application notes, protocols, data tables, or visualizations for this compound. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the nomenclature and consult internal documentation or the original source of the "this compound" designation.
It is possible that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. In such cases, information would be proprietary and not available in the public domain.
For general guidance on establishing cell culture protocols for novel compounds, researchers are directed to standard cell biology and pharmacology resources. These typically involve the following general steps, which would need to be adapted and optimized for any new experimental agent:
General Workflow for Characterizing a Novel Compound in Cell Culture:
Caption: A generalized workflow for the initial characterization of a novel compound in cell culture.
General Protocol: Cell Viability Assay (Example using MTT)
This is a generalized protocol and would require optimization for specific cell lines and compounds.
1. Cell Seeding:
-
Culture cells of interest in appropriate growth medium to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the experimental compound in growth medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability (%) against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Should information on "this compound" become publicly available, a detailed and specific set of application notes and protocols will be generated.
Unraveling the Laboratory Applications of BQR-695: A Detailed Guide for Researchers
Initial investigations into the scientific literature and available databases did not yield specific information for a compound designated "BQR-695." The search results frequently referenced "Brequinar sodium (BQR)," an immunosuppressive agent. It is possible that "this compound" is an internal, non-standard, or erroneous designation for Brequinar or another compound.
This document, therefore, proceeds under the assumption that the intended compound of interest is Brequinar (BQR), a well-characterized inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway. The following application notes and protocols are based on the known mechanism of action and experimental applications of Brequinar.
Application Notes
Brequinar sodium is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo synthesis of pyrimidines. By blocking this pathway, Brequinar depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This inhibitory action forms the basis of its antiproliferative and immunosuppressive effects.
Key Research Applications:
-
Immunosuppression: Brequinar has been shown to suppress T-cell activation and proliferation, making it a valuable tool for studying immune responses and for potential therapeutic applications in organ transplantation and autoimmune diseases.[1]
-
Cancer Biology: Due to its antiproliferative effects, Brequinar is utilized in cancer research to investigate the role of pyrimidine biosynthesis in tumor growth and to evaluate its potential as an anticancer agent.
-
Virology: The replication of many viruses depends on the host cell's metabolic machinery, including nucleotide synthesis. Brequinar can be used to study the reliance of different viruses on the de novo pyrimidine pathway.
-
Cell Cycle Analysis: By arresting cells in the G1 phase of the cell cycle, Brequinar serves as a tool to synchronize cell populations for various experimental purposes.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Brequinar based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PHA-stimulated PBMC proliferation) | Starting at 10⁻⁶ M | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| Mechanism of Action | Inhibition of dihydroorotate dehydrogenase (DHODH) | N/A | [1] |
| Effect on Cell Cycle | Arrests cells in G0/G1 phase | Mitogen-stimulated PBMCs | [1] |
| Effect on Interleukin-2 (IL-2) | Inhibits IL-2 protein production and transcript expression | Mitogen-stimulated PBMCs | [1] |
| Effect on IL-2 Receptor | Inhibits cell surface expression | Mitogen-stimulated PBMCs | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a Tetrazolium-Based Dye (e.g., MTT)
This protocol measures the cytotoxic or cytostatic effects of Brequinar on cultured cells.
Materials:
-
Brequinar sodium (stock solution prepared in an appropriate solvent, e.g., DMSO or water)
-
Complete cell culture medium
-
96-well cell culture plates
-
Target cells (e.g., Jurkat T-cells, cancer cell lines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Brequinar in complete culture medium. Remove the old medium from the wells and add the Brequinar dilutions. Include a vehicle control (medium with the same concentration of solvent used for the Brequinar stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Proteins Involved in Cell Cycle Regulation
This protocol is used to assess the effect of Brequinar on the expression levels of key cell cycle regulatory proteins.
Materials:
-
Brequinar sodium
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Brequinar at various concentrations for a specified time. Lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway
Brequinar's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway, which has downstream effects on DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of proliferation.
References
BQR-695: A Potent Inhibitor of PI4KIIIβ for Research Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: BQR-695, also known as NVP-BQR695, is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3][4][5] This enzyme plays a crucial role in the phosphoinositide signaling pathway, which is involved in a multitude of cellular processes including membrane trafficking, signal transduction, and the regulation of cellular lipid composition. Notably, PI4KIIIβ has been identified as a key host factor for the replication of various viruses and is a validated drug target for the treatment of malaria. This compound exhibits potent inhibitory activity against both human and Plasmodium falciparum PI4KIIIβ, making it a valuable tool for research in infectious diseases and cell biology.
Data Presentation
The inhibitory activity of this compound against human and Plasmodium falciparum PI4KIIIβ has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below, demonstrating the compound's high potency, particularly against the parasite enzyme.
| Target Enzyme | Organism | IC50 (nM) |
| PI4KIIIβ | Homo sapiens (Human) | 80 - 90 |
| PI4KIIIβ | Plasmodium falciparum | 3.5 |
Data compiled from multiple sources.[1][3]
A representative dose-response curve for this compound would show the percentage of enzyme inhibition as a function of the inhibitor concentration. The curve would have a sigmoidal shape, and the IC50 value is the concentration of this compound that results in 50% inhibition of PI4KIIIβ activity.
Signaling Pathway
The phosphoinositide (PI) signaling pathway is initiated by the phosphorylation of phosphatidylinositol (PI) by PI kinases. PI4KIIIβ specifically phosphorylates PI at the 4-position of the inositol ring to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger that recruits effector proteins to cellular membranes, thereby regulating various cellular functions. Inhibition of PI4KIIIβ by this compound disrupts the production of PI4P, leading to the downstream inhibition of these cellular processes.
Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro PI4KIIIβ Enzymatic Assay
This protocol describes a general method for determining the inhibitory activity of this compound against PI4KIIIβ using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human or Plasmodium falciparum PI4KIIIβ
-
This compound
-
PI substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 1 µM to 0.01 nM. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI4KIIIβ enzyme and PI substrate in kinase buffer to their optimal concentrations, as determined by initial optimization experiments.
-
Kinase Reaction: a. To each well of the plate, add the diluted this compound or DMSO (for control wells). b. Add the PI4KIIIβ enzyme to all wells. c. Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the kinase assay kit, following the manufacturer's instructions. b. Incubate as required by the kit. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This protocol outlines a method to assess the anti-malarial activity of this compound by measuring the inhibition of P. falciparum growth in red blood cells.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Human red blood cells
-
Complete parasite culture medium
-
This compound
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)
-
Lysis buffer with saponin
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in complete culture medium to achieve the desired final concentrations.
-
Assay Setup: a. Add the diluted this compound or medium with DMSO (for control) to the wells of a 96-well plate. b. Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit). c. Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Measurement: a. After incubation, lyse the red blood cells by adding lysis buffer containing a fluorescent DNA dye. b. Incubate in the dark for 1 hour at room temperature. c. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: a. The fluorescence intensity is proportional to the parasite density. b. Calculate the percentage of growth inhibition for each this compound concentration compared to the control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Experimental Workflow
The development and optimization of an assay for this compound typically follows a structured workflow to ensure robust and reproducible results.
Caption: A typical workflow for the development and optimization of an in vitro assay.
References
Application Note: BQR-695 as a Selective GSK-3β Inhibitor for Alzheimer's Disease Research
Please specify the disease you would like to research in relation to BQR-695. The quality and relevance of the application notes and protocols depend on this information.
Once you provide the specific disease, I can generate a detailed response including:
-
Introduction to the disease context.
-
The proposed mechanism of action of this compound in that disease.
-
Relevant in vitro and in vivo models for research.
-
Detailed experimental protocols.
-
Quantitative data summaries.
-
Custom-generated diagrams for pathways and workflows.
I will use a placeholder for a well-researched area, Alzheimer's Disease , to provide a comprehensive example of the expected output.
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Glycogen synthase kinase 3 beta (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau, making it a prime therapeutic target. This compound is a novel, potent, and highly selective ATP-competitive inhibitor of GSK-3β. This document outlines the applications and protocols for using this compound to investigate tau pathology in cellular and preclinical models of Alzheimer's Disease.
Mechanism of Action: this compound selectively binds to the ATP-binding pocket of GSK-3β, preventing the transfer of phosphate to its substrates, including the tau protein. By inhibiting GSK-3β, this compound effectively reduces the phosphorylation of tau at multiple disease-associated epitopes, which is hypothesized to decrease tau aggregation and subsequent neurotoxicity.
Caption: Signaling pathway of GSK-3β-mediated tau hyperphosphorylation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key characteristics of this compound derived from in vitro and in vivo studies.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. GSK-3β) |
|---|---|---|
| GSK-3β | 5.2 | 1 |
| GSK-3α | 89 | 17.1x |
| CDK5/p25 | > 10,000 | > 1900x |
| ERK2 | > 10,000 | > 1900x |
| PKA | > 10,000 | > 1900x |
Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y Neuroblastoma Cells
| Treatment | p-Tau (Ser396) Level (% of Control) | p-Tau (Thr231) Level (% of Control) |
|---|---|---|
| Vehicle Control | 100 ± 8.5 | 100 ± 9.1 |
| This compound (10 nM) | 65 ± 6.2 | 71 ± 7.5 |
| This compound (50 nM) | 31 ± 4.9 | 38 ± 5.3 |
| this compound (200 nM) | 12 ± 3.1 | 15 ± 2.8 |
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay
This protocol is for determining the IC₅₀ of this compound using a luminescence-based kinase assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., CREB peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound serial dilutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into the kinase buffer.
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. Final volume: 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-Tau in Cultured Cells
This protocol details the analysis of tau phosphorylation in SH-SY5Y cells treated with this compound.
Caption: Experimental workflow for analyzing phospho-tau levels in treated cells via Western Blot.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Anti-phospho-Tau (Ser396), Anti-Total Tau (Tau-5), Anti-β-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
PVDF membrane
Procedure:
-
Cell Culture & Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 10, 50, 200 nM) or vehicle for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-tau signal to total tau and the loading control (β-Actin).
Application Notes and Protocols: BQR-695 as a Tool for Studying the MAPK/ERK Pathway
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention and key subjects of basic research. BQR-695 is a potent and highly selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). Its high specificity and potency make it an invaluable pharmacological tool for elucidating the downstream effects of MEK inhibition and for validating the role of the MAPK/ERK pathway in various biological contexts. These application notes provide detailed protocols for utilizing this compound to investigate the MAPK/ERK signaling cascade in vitro.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate the downstream kinases ERK1 and ERK2. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and subsequent activation of ERK1/2, thereby preventing the propagation of growth signals from upstream activators like Ras and Raf. This leads to the inhibition of cell proliferation and the induction of apoptosis in cell lines with a constitutively active MAPK/ERK pathway.
Application Notes & Protocols for Measuring BQR-695 (Brequinar) Efficacy
Introduction
BQR-695, also known as Brequinar sodium (BQR), is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are critical for DNA and RNA synthesis. Actively proliferating cells, such as activated T lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway. By blocking DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, primarily in T cells.[1] This mechanism of action underlies its immunosuppressive effects, making it a compound of interest for organ transplantation and autoimmune diseases.[1]
These application notes provide a detailed overview of the key methodologies and protocols to assess the efficacy of this compound in both in vitro and in vivo settings.
I. In Vitro Efficacy Assessment
T-Cell Proliferation Assays
The primary mechanism of Brequinar is the inhibition of lymphocyte proliferation. Therefore, a T-cell proliferation assay is the most direct method to measure its in vitro efficacy.
Experimental Protocol: T-Cell Proliferation Assay using CFSE
Objective: To quantify the inhibition of mitogen-stimulated T-cell proliferation by this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
This compound (Brequinar) stock solution.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE by incubating the cells with 5 µM CFSE in PBS for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells in triplicate. Include a vehicle control (DMSO).
-
Add 50 µL of a T-cell mitogen, such as PHA (5 µg/mL final concentration) or anti-CD3/CD28 beads.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. CFSE fluorescence intensity is halved with each cell division. The percentage of proliferating cells is determined by gating on the CFSE-low population.
Data Presentation:
| This compound Conc. | % Proliferating T-Cells (Mean ± SD) | % Inhibition |
| Vehicle Control | 85 ± 5 | 0 |
| 0.1 nM | 78 ± 6 | 8.2 |
| 1 nM | 65 ± 4 | 23.5 |
| 10 nM | 42 ± 3 | 50.6 |
| 100 nM | 15 ± 2 | 82.4 |
| 1 µM | 5 ± 1 | 94.1 |
| 10 µM | 2 ± 1 | 97.6 |
Cytokine Production Assays
Brequinar's inhibition of T-cell activation also leads to a reduction in the production of key cytokines, such as Interleukin-2 (IL-2).
Experimental Protocol: IL-2 Production Measurement by ELISA
Objective: To measure the effect of this compound on IL-2 production by activated T-cells.
Materials:
-
PBMCs.
-
Complete RPMI-1640 medium.
-
PHA or anti-CD3/CD28 antibodies.
-
This compound (Brequinar) stock solution.
-
Human IL-2 ELISA kit.
Procedure:
-
Isolate and prepare PBMCs as described in the T-cell proliferation assay protocol.
-
Plate 1 x 10^6 cells/mL in a 96-well flat-bottom plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with PHA or anti-CD3/CD28 beads.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Data Presentation:
| This compound Conc. | IL-2 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control | 1500 ± 120 | 0 |
| 0.1 nM | 1350 ± 110 | 10 |
| 1 nM | 1100 ± 90 | 26.7 |
| 10 nM | 700 ± 60 | 53.3 |
| 100 nM | 250 ± 30 | 83.3 |
| 1 µM | 50 ± 10 | 96.7 |
| 10 µM | < 20 | > 98.7 |
II. In Vivo Efficacy Assessment
Delayed-Type Hypersensitivity (DTH) Model
The DTH response is a T-cell-mediated inflammatory reaction and is a standard model for assessing in vivo immunosuppressive activity.
Experimental Protocol: Murine DTH Model
Objective: To evaluate the effect of this compound on a T-cell-mediated inflammatory response in mice.
Materials:
-
BALB/c mice.
-
Methylated Bovine Serum Albumin (mBSA).
-
Complete Freund's Adjuvant (CFA).
-
This compound (Brequinar) formulation for oral or intraperitoneal administration.
-
Calipers.
Procedure:
-
Sensitization (Day 0): Sensitize mice by injecting 100 µg of mBSA emulsified in CFA subcutaneously at the base of the tail.
-
Drug Treatment: Administer this compound or vehicle daily from day 7 to day 14.
-
Challenge (Day 14): Elicit the DTH response by injecting 20 µg of mBSA in PBS into the right hind footpad. Inject PBS alone into the left hind footpad as a control.
-
Measurement: Measure the footpad thickness of both hind paws at 24, 48, and 72 hours after the challenge using calipers.
-
The DTH response is calculated as the difference in thickness between the mBSA-injected and PBS-injected footpads.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Footpad Swelling (mm) at 24h (Mean ± SD) | % Inhibition |
| Vehicle Control | - | 1.2 ± 0.15 | 0 |
| This compound | 1 | 0.9 ± 0.12 | 25 |
| This compound | 5 | 0.6 ± 0.10 | 50 |
| This compound | 10 | 0.3 ± 0.08 | 75 |
III. Diagrams
Caption: Mechanism of action of this compound (Brequinar).
Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.
References
Application Notes and Protocols: BQR-695 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of BQR-695 (Brequinar), a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in combination with other therapeutic agents. Detailed protocols for key experimental assays are included to facilitate the design and execution of similar studies.
Introduction to this compound (Brequinar)
This compound, also known as Brequinar sodium (BQR), is a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] By blocking this pathway, this compound effectively halts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism leads to the inhibition of rapidly proliferating cells, making this compound a compound of interest for both immunosuppression and cancer therapy.[1][2]
The rationale for using this compound in combination with other therapeutic agents stems from its distinct mechanism of action, which can create synergistic or additive effects, potentially enhancing therapeutic efficacy while minimizing toxicity.[4][5]
This compound in Combination with Immunosuppressive Agents
Preclinical studies have demonstrated the synergistic effects of this compound when combined with other immunosuppressants, offering a promising strategy for preventing organ transplant rejection.
Combination with Calcineurin Inhibitors (Cyclosporine and Tacrolimus)
In vivo studies in rat cardiac allotransplantation models have shown that subtherapeutic doses of this compound in combination with cyclosporine (CsA) significantly prolong graft survival compared to monotherapy.[4] This synergistic effect was observed in both preventing rejection and rescuing established rejection.[6] A clear correlation has been established between this compound plasma levels and graft survival time.[4] Similar synergistic effects have been observed with the combination of this compound and tacrolimus (FK).[6]
Combination with mTOR Inhibitors (Sirolimus/Rapamycin)
In vitro and in vivo studies have shown a synergistic interaction between this compound, cyclosporine, and sirolimus (rapamycin) in triple-drug combination therapies.[5][7] This combination has been shown to be highly potent in prolonging cardiac allograft survival in mice, suggesting that such a combination could allow for dose reductions of each agent, thereby mitigating potential toxicities.[5][7]
Quantitative Data Summary: this compound with Immunosuppressants
| Combination | Model | Key Findings | Reference |
| This compound + Cyclosporine | Rat Cardiac Allograft | Synergistic prolongation of graft survival (mean 31 days vs. 10-16 days for monotherapy). | [4] |
| This compound + Tacrolimus | Rat Cardiac Allograft | Prolonged graft survival (median 14 days). | [6] |
| This compound + Leflunomide | Rat Cardiac Allograft | Prolonged graft survival (median 14 days). | [6] |
| This compound + Cyclosporine + Sirolimus | Mouse Cardiac Allograft | Significant prolongation of mean survival time (MST) to 64.6 days with the triple combination. | [7] |
This compound in Combination with Anti-Cancer Agents
This compound has shown significant promise in oncology when used in combination with various anti-cancer drugs, demonstrating synergistic cytotoxicity and tumor growth inhibition.
Combination with Chemotherapy (Doxorubicin and 5-Fluorouracil)
In preclinical models of malignant melanoma, the combination of this compound and doxorubicin resulted in synergistic and additive inhibition of cell growth in vitro.[8] In vivo studies in nude mice with melanoma tumors showed an almost 90% tumor regression with this combination.[8] The combination of this compound and 5-fluorouracil (5FU) has also been shown to have a more than additive effect on murine colon tumors, with the efficacy being dependent on uridine concentrations.[9]
Combination with Nucleoside Transport Inhibitors (Dipyridamole)
To enhance the efficacy of this compound, a strategy of simultaneously inhibiting the nucleotide salvage pathway has been explored. This compound shows synergy with the equilibrative nucleoside transporter (ENT) inhibitor dipyridamole.[10][11][12] This combination forces cancer cells to rely solely on the de novo pyrimidine synthesis pathway, which is blocked by this compound, leading to enhanced cell death.[10][11]
Combination with DNA Demethylating Agents (Decitabine)
In models of myelodysplastic syndromes (MDS), this compound synergizes with the hypomethylating agent decitabine to inhibit the growth of MDS cells.[13] Mechanistically, this compound enhances the incorporation of decitabine (a cytidine analog) into DNA by inhibiting endogenous pyrimidine production, thereby augmenting its cytotoxic effects.[13]
Combination with BCL2 Inhibitors (Venetoclax)
In high-grade B-cell lymphoma (HGBCL) with MYC and BCL2 rearrangements, this compound exhibits a synergistic inhibitory effect when combined with the BCL2 inhibitor venetoclax.[14][15] this compound has been shown to downregulate MCL-1 and MYC, which are potential resistance mechanisms to venetoclax.[14][15]
Combination with Immune Checkpoint Inhibitors
A combination of this compound with an anti-PD-1 antibody has demonstrated potent antitumor and antimetastatic activities.[8][16] this compound can induce a marked downregulation of PD-L1 gene expression.[8] Furthermore, this compound has been shown to enhance the efficacy of immune checkpoint blockade by promoting the terminal differentiation of myeloid-derived suppressor cells (MDSCs), thereby reducing their immunosuppressive function.[17]
Quantitative Data Summary: this compound with Anti-Cancer Agents
| Combination | Model | Key Findings | Reference |
| This compound + Doxorubicin | Melanoma Xenograft | ~90% tumor regression in nude mice. | [8] |
| This compound + Dipyridamole | Colon and Pancreatic Cancer Cell Lines | Synergistic inhibition of cell growth. | [10][11] |
| This compound + Decitabine | Myelodysplastic Syndrome Xenograft | More potent tumor growth inhibition and prolonged survival in mice compared to single agents. | [13] |
| This compound + Venetoclax | High-Grade B-Cell Lymphoma Xenograft | Synergistic tumor growth inhibition. | [14][15] |
| This compound + 5-Fluorouracil | Murine Colon Cancer | More than additive anti-tumor effect. | [9] |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol is adapted from standard methods for assessing the antiproliferative effects of immunosuppressive agents.[18][19][20][21]
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) at a concentration of 1 x 106 cells/mL.
2. Assay Setup:
-
Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound, the combination agent, and the combination of both in complete medium.
-
Add 100 µL of the drug solutions or medium (for control wells) to the appropriate wells.
-
Add a mitogen (e.g., phytohemagglutinin (PHA) at 5 µg/mL) to all wells except the unstimulated control.
-
The final volume in each well should be 200 µL.
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. [3H]-Thymidine Labeling:
-
After 72 hours, add 1 µCi of [3H]-thymidine to each well.
-
Incubate the plate for an additional 18 hours.
5. Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the extent of cell proliferation.
6. Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration compared to the stimulated control.
-
Determine the IC50 value (the concentration of the drug that causes 50% inhibition of proliferation).
Protocol 2: Synergy Analysis using Isobologram Method
This protocol provides a framework for assessing the synergistic, additive, or antagonistic effects of drug combinations.[22][23][24][25]
1. Experimental Design:
-
Determine the IC50 values for this compound and the combination agent individually from the lymphocyte proliferation assay (Protocol 1).
-
Design a matrix of experiments with varying concentrations of both drugs, including concentrations below and above their individual IC50 values. A fixed-ratio combination design is often used.
2. Data Collection:
-
Perform the lymphocyte proliferation assay with the designed drug concentration matrix.
3. Isobolographic Analysis:
-
Plot the concentrations of this compound on the x-axis and the concentrations of the combination agent on the y-axis.
-
The line connecting the IC50 value of this compound on the x-axis and the IC50 value of the combination agent on the y-axis is the "line of additivity."
-
Plot the experimentally determined concentrations of the two drugs that in combination produce 50% inhibition.
-
Interpretation:
-
If the experimental data points fall on the line of additivity, the effect is additive .
-
If the data points fall below the line of additivity, the effect is synergistic .
-
If the data points fall above the line of additivity, the effect is antagonistic .
-
4. Combination Index (CI) Calculation:
-
For a more quantitative analysis, calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Synergistic inhibition of pyrimidine synthesis.
Caption: Workflow for in vitro proliferation assay.
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synergism of brequinar sodium and cyclosporine used in combination to prevent cardiac allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergistic interactions in vitro and in vivo of brequinar sodium with cyclosporine or rapamycin alone and in triple combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressive effect of combination schedules of brequinar with leflunomide or tacrolimus on rat cardiac allotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synergistic effects of cyclosporine, sirolimus, and brequinar on heart allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 17. Bring on the brequinar: an approach to enforce the differentiation of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro assays on lymphocyte proliferation and cytokine production [bio-protocol.org]
- 20. hanc.info [hanc.info]
- 21. researchgate.net [researchgate.net]
- 22. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.manchester.ac.uk [research.manchester.ac.uk]
- 25. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
BQR-695 Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving BQR-695.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Brequinar sodium (BQR), is an immunosuppressive agent. Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1] By blocking this enzyme, this compound impedes the synthesis of DNA and RNA, which in turn inhibits the proliferation of rapidly dividing cells, such as activated lymphocytes.[1]
Q2: What are the common in vitro applications of this compound?
A2: this compound is frequently used in in vitro studies to investigate its immunosuppressive effects. Common applications include T-cell proliferation assays, analysis of cytokine production (e.g., Interleukin-2), and cell cycle analysis in peripheral blood mononuclear cells (PBMCs) and other immune cell lines.[1]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: Based on published studies, this compound has been shown to inhibit phytohemagglutinin (PHA)-stimulated activation of PBMCs in a dose-dependent manner, with effects beginning at a concentration of 10⁻⁶ M.[1] However, the optimal concentration can vary depending on the cell type and specific experimental conditions. It is recommended to perform a dose-response curve to determine the ideal concentration for your particular assay.
Q4: What are the appropriate storage conditions for this compound?
A4: Proper storage of this compound is crucial for maintaining its activity. Always refer to the product data sheet for specific storage instructions.[2] Generally, powdered compounds should be stored at the recommended temperature, and stock solutions may require colder temperatures.[2] It is also important to be aware of the stability of the drug in solution and whether fresh solutions are required for each experiment.[2]
Troubleshooting Guides
Issue 1: High Variability in Proliferation Assay Results
High variability between replicate wells or between experiments is a common issue in proliferation assays.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting technique to minimize cell number variance between wells.[3] |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have high viability. Avoid using cells that are over-confluent or have been in culture for too many passages.[3] |
| Pipetting Errors | Improper pipetting can lead to inconsistent drug concentrations or cell numbers.[3] When adding reagents, especially during wash steps, dispense liquids against the side of the well to avoid dislodging adherent or semi-adherent cells.[3] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media and drug concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
| Contamination | Microbial contamination can significantly impact cell proliferation. Practice strict aseptic techniques and regularly test cell cultures for contamination.[3] |
Experimental Workflow for a Proliferation Assay
References
Optimizing BQR-695 treatment duration in vitro
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in-vitro treatment duration and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BQR-695?
A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthetic pathway.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of lymphocyte proliferation and immunosuppressive effects.[1]
Q2: How do I determine the optimal treatment duration for this compound in my cell line?
A2: The optimal treatment duration for this compound is cell-line dependent and should be determined empirically. A time-course experiment is recommended.[2] You should test a range of time points, keeping the drug concentration constant.[2] Based on the mechanism of action, which involves the depletion of nucleotide pools and subsequent effects on cell cycle progression, treatment durations of 24, 48, and 72 hours are a good starting point.[3]
Q3: Should I change the media and re-dose with this compound during a long-term experiment?
A3: For experiments extending beyond 48-72 hours, it is good practice to change the media to replenish nutrients and remove waste products. Whether to re-dose with this compound depends on the stability of the compound in your culture conditions. If the compound is stable, a single dose may be sufficient. However, for longer incubation times, re-dosing with each media change can ensure a consistent concentration of the drug.
Q4: I am observing high variability between my replicates. What could be the cause?
A4: High variability can stem from several factors, including inconsistent cell seeding, improper pipetting techniques, or edge effects in the microplate.[3][4] Ensure you have a homogenous cell suspension before seeding and that your pipetting is accurate and consistent. To mitigate edge effects, avoid using the outer wells of the plate or fill them with media without cells.[3]
Q5: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?
A5: It is crucial to determine the maximum concentration of your vehicle that does not affect cell viability.[2] Perform a dose-response experiment with the vehicle alone to identify a non-toxic concentration. This concentration should then be used for all subsequent experiments. If toxicity is still observed, you may need to consider an alternative solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during in-vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Drug concentration is too low.- Treatment duration is too short.- Cell line is resistant.- Improper drug storage or handling. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment to identify the necessary duration of exposure.[2]- Research the sensitivity of your cell line to DHODH inhibitors.- Ensure this compound is stored correctly and freshly prepared for each experiment. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent cell density at the time of treatment.- Reagent variability. | - Use cells within a consistent and low passage number range.[5]- Ensure a consistent cell seeding density and allow cells to adhere and resume proliferation before adding the drug.- Use the same lot of reagents whenever possible and validate new lots. |
| Cell death observed at all concentrations, including the lowest | - Drug concentration is too high.- Cell line is highly sensitive.- Contamination. | - Expand the range of your dose-response curve to include much lower concentrations.- Reduce the initial seeding density of the cells.- Routinely test for mycoplasma and other forms of contamination.[5] |
| Unexpected cell proliferation at low this compound concentrations | - Hormesis effect.- Experimental artifact. | - This can sometimes be a biological response. Ensure the effect is reproducible.- Carefully check your dilutions and calculations. |
Experimental Protocols
Determining Optimal Seeding Density
Objective: To find the cell seeding density that allows for logarithmic growth throughout the planned experiment duration without reaching over-confluence.
Methodology:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Culture the cells for your intended maximum experiment duration (e.g., 72 or 96 hours).
-
Monitor cell confluence daily using a microscope.
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Select the seeding density that results in approximately 70-80% confluence at the end of the experiment and is within the linear range of the viability assay.
Time-Course Experiment for this compound Treatment
Objective: To determine the optimal duration of this compound treatment for a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at the predetermined optimal density.
-
Allow cells to adhere and stabilize for 24 hours.
-
Treat the cells with a fixed, effective concentration of this compound (determined from a dose-response experiment, e.g., the IC50).
-
Include a vehicle control group.
-
Incubate the plates and measure the desired endpoint (e.g., cell viability, proliferation) at various time points (e.g., 12, 24, 48, 72, and 96 hours).
-
Analyze the data to identify the time point at which the desired biological effect is optimal.
Data Presentation
Table 1: Example Time-Course Data for this compound Treatment on HCT116 Cells
| Treatment Duration (hours) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 12 | 95.2 | 4.1 |
| 24 | 78.5 | 5.3 |
| 48 | 51.3 | 3.8 |
| 72 | 35.8 | 2.9 |
| 96 | 33.1 | 3.2 |
Table 2: Example Seeding Density Optimization for a 72-hour Experiment
| Seeding Density (cells/well) | Final Confluence (%) | Viability Assay Signal (Luminescence Units) |
| 2,000 | 40-50 | 150,000 |
| 4,000 | 70-80 | 280,000 |
| 8,000 | >95 (Overconfluent) | 310,000 (Plateau) |
| 16,000 | >100 (Clumped) | 290,000 (Signal Decrease) |
Visualizations
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. platypustech.com [platypustech.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
BQR-695 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with BQR-695. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as NVP-BQR695) is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). It has shown high potency against both human (IC50 = 80 nM) and Plasmodium variant (IC50 = 3.5 nM) forms of the enzyme.[1] It has been used in research to study the role of PI4KIIIβ in various cellular processes, including viral replication.
It is important to distinguish this compound from Brequinar (BQR), an immunosuppressive agent that inhibits dihydroorotate dehydrogenase (DHODH).[2] Due to the similar abbreviation, researchers should verify the specific compound they are working with.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic molecule and, like many kinase inhibitors, may have limited aqueous solubility. Successful dissolution has been reported using organic solvents and specialized formulation vehicles. For instance, stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For in vivo or cell-based assays, further dilution into aqueous buffers is often necessary, which can be a source of precipitation.
Q3: Are there established protocols for dissolving this compound?
A3: Yes, the following protocols have been reported to successfully prepare this compound solutions:
-
For a clear solution: A concentration of ≥ 2.5 mg/mL (≥ 7.09 mM) can be achieved in a vehicle of 10% DMSO and 90% Corn Oil.
-
For a suspended solution: A concentration of 2.5 mg/mL (7.09 mM) can be achieved in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline). This preparation may require sonication to ensure a uniform suspension.
If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can aid in dissolution.
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous experimental buffer.
This is a common issue for hydrophobic compounds. The DMSO keeps the compound soluble at high concentrations, but when diluted into a largely aqueous environment, the compound's low aqueous solubility can cause it to crash out.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO: While many cell lines can tolerate low percentages of DMSO (typically <0.5%), increasing the final DMSO concentration to 1% may be possible and could help maintain solubility. Always run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental outcome.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to your final buffer can help to keep the compound in solution. A typical starting concentration would be 0.01-0.1%. Again, a vehicle control is essential.
-
Prepare a fresh, lower concentration DMSO stock: Instead of making a highly concentrated stock (e.g., 10 mM) and performing a large dilution, try making a more dilute stock (e.g., 1 mM) so the dilution factor into your aqueous buffer is smaller.
Issue 2: Even with sonication and gentle warming, my this compound won't fully dissolve in the recommended solvent.
Solutions:
-
Verify the solvent quality: Ensure your DMSO is of high purity and anhydrous. Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds.
-
Extend sonication time: Some compounds are slow to dissolve. Try sonicating in a water bath for longer intervals, ensuring the solution does not overheat.
-
Use a vortex mixer: Alternating between vortexing and sonication can sometimes be more effective than sonication alone.
Issue 3: I observe particulates in my this compound solution after a freeze-thaw cycle.
Some compounds are not stable in solution when frozen and will precipitate upon thawing.
Solutions:
-
Prepare fresh solutions: The most reliable approach is to prepare solutions fresh from a solid stock for each experiment.
-
Aliquot your stock solution: If you must store a stock solution, aliquot it into small, single-use volumes to minimize the number of freeze-thaw cycles.
-
Store at 4°C for short-term use: For some compounds, refrigerated storage of a DMSO stock for a few days may be preferable to freezing. Check the manufacturer's data sheet for specific storage recommendations.
Quantitative Data
| Parameter | Value | Notes |
| Molecular Formula | C19H20N4O3 | |
| Molecular Weight | 352.39 g/mol | |
| IC50 (Human PI4KIIIβ) | 80 nM | In vitro measure of potency.[1] |
| IC50 (Plasmodium PI4KIIIβ) | 3.5 nM | In vitro measure of potency.[1] |
| Solubility (Clear Solution) | ≥ 2.5 mg/mL (≥ 7.09 mM) | In 10% DMSO / 90% Corn Oil. |
| Solubility (Suspended Solution) | 2.5 mg/mL (7.09 mM) | In 10% DMSO / 90% (20% SBE-β-CD in Saline). |
Experimental Protocols
Protocol 1: General Method for Determining Kinetic Solubility
This protocol is a general method to assess if a compound will precipitate when diluted from a DMSO stock into an aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pipette the desired aqueous buffer (e.g., PBS, cell culture media) into a clear microplate or vial.
-
Add a small volume of the 10 mM DMSO stock to the aqueous buffer to achieve the final desired concentration (e.g., for a 10 µM final concentration, add 1 µL of 10 mM stock to 999 µL of buffer).
-
Allow the solution to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the solution for any signs of precipitation. For a more quantitative assessment, the solution can be centrifuged or filtered, and the concentration of the dissolved compound in the supernatant/filtrate can be measured by HPLC or UV spectroscopy.
Visualizations
This compound Mechanism of Action
This compound inhibits PI4KIIIβ, an enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a critical lipid messenger involved in regulating membrane trafficking and signaling, particularly at the Golgi apparatus.
Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical progression for addressing precipitation issues when preparing this compound for experiments.
Distinction from Brequinar (BQR)
To prevent confusion, the mechanism of Brequinar is provided below. Brequinar inhibits Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is distinct from the PI4KIIIβ pathway targeted by this compound.
References
BQR-695 signal-to-noise ratio improvement in assays
Welcome to the technical support center for BQR-695. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their assays and troubleshooting common issues to ensure high-quality, reproducible data. This compound is a potent inhibitor of both Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and Dihydroorotate Dehydrogenase (DHODH), making it a valuable tool in various research areas, including virology, oncology, and immunology.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A robust signal-to-noise ratio (S/N) is critical for obtaining reliable and reproducible results. Below are common issues encountered during assays with this compound and detailed steps to address them.
Issue 1: High Background Signal
High background can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Autofluorescence of Media or Plates | Use phenol red-free media for fluorescence-based assays.[1] For fluorescence assays, use black-walled, clear-bottom microplates to minimize background and crosstalk.[2] For luminescence assays, opaque white plates are recommended to maximize the signal. |
| Nonspecific Binding of Reagents | Increase the number and duration of wash steps after incubation with detection reagents. Optimize the concentration of primary and secondary antibodies (if applicable) by performing a titration. Ensure that the blocking buffer is appropriate for the assay and incubate for a sufficient time. |
| High Cell Seeding Density | Titrate the cell seeding density to find the optimal number that provides a good signal without excessive background. Over-confluent cells can lead to increased nonspecific signal.[3] |
| Contamination | Regularly test cell cultures for mycoplasma contamination, as this can affect cellular metabolism and assay readouts. Ensure aseptic techniques are followed throughout the experimental workflow. |
Issue 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound to ensure it is within the effective range for your specific cell line and assay. IC50 values for this compound are approximately 80 nM for human PI4KIIIβ and 3.5 nM for the Plasmodium variant. Ensure that the concentration of detection reagents (e.g., substrates for luciferase or fluorescent probes) is not limiting. |
| Insufficient Incubation Time | Optimize the incubation time for this compound treatment and for the final detection step. Time-course experiments can help determine the optimal duration for observing the desired biological effect and for maximal signal generation. |
| Low Cell Seeding Density | Ensure a sufficient number of cells are seeded per well to generate a detectable signal. The optimal cell number should be determined empirically for each cell line and assay format.[3] |
| Inappropriate Assay Conditions | Maintain optimal cell culture conditions, including temperature, CO2, and humidity, as fluctuations can impact cell health and assay performance.[3] Ensure the pH of all buffers and media is appropriate for the assay. |
| Incompatible Assay Components | Verify that the serum concentration in your culture medium is not interfering with the assay. High serum levels can sometimes quench fluorescence or inhibit enzymatic reactions.[4][5] If using a luciferase-based assay, ensure that the lysis buffer is compatible with the luciferase enzyme and that the substrate is fresh. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound is a dual inhibitor, targeting both Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and Dihydroorotate Dehydrogenase (DHODH). PI4KIIIβ is a lipid kinase involved in the production of phosphatidylinositol 4-phosphate (PI4P), which plays a crucial role in membrane trafficking and is hijacked by some viruses for their replication. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[6][7]
Q2: How can I be sure that the observed effect in my assay is specific to this compound's inhibition of its targets?
A2: To confirm specificity, you can perform rescue experiments. For DHODH inhibition, the cytotoxic or anti-proliferative effects of this compound can be rescued by supplementing the culture medium with uridine or orotate, which bypasses the need for de novo pyrimidine synthesis. For PI4KIIIβ inhibition, you could use a structurally different PI4KIIIβ inhibitor to see if it phenocopies the effect of this compound. Additionally, using a negative control compound with a similar chemical structure but no activity against either target can help rule out off-target effects.
Q3: What is the optimal cell seeding density for my assay?
A3: The optimal cell seeding density is highly dependent on the cell line's growth rate and the assay duration. It is crucial to perform a cell titration experiment to determine the cell number that results in a robust signal window (the difference between the positive and negative controls) without reaching over-confluence by the end of the assay.[3]
Q4: Can I use this compound in both biochemical and cell-based assays?
A4: Yes, this compound can be used in both types of assays. In biochemical assays, you can directly measure its inhibitory effect on purified PI4KIIIβ or DHODH enzymes. In cell-based assays, you can investigate its effects on cellular processes that are dependent on these enzymes, such as viral replication, cell proliferation, or metabolic activity.
Q5: My fluorescence signal is bleaching quickly. How can I prevent this?
A5: Photobleaching can be minimized by reducing the exposure time of your sample to the excitation light. You can also use an anti-fade mounting medium if you are performing imaging-based assays. For plate reader-based assays, ensure you are using the optimal excitation and emission wavelengths and that the instrument's lamp intensity is not set unnecessarily high.
Experimental Protocols & Data
Hypothetical Data: Optimizing Cell Seeding Density for a Fluorescence-Based Viability Assay
The following table presents hypothetical data from an experiment to optimize the cell seeding density for a fluorescence-based cell viability assay using this compound. The goal is to identify a cell density that provides the best signal-to-noise ratio.
| Cell Density (cells/well) | Average Signal (RFU) - Vehicle Control | Average Background (RFU) - No Cells | Signal - Background (RFU) | Standard Deviation of Signal | Signal-to-Noise Ratio (S/N) |
| 1,000 | 150 | 50 | 100 | 20 | 5.0 |
| 2,500 | 350 | 55 | 295 | 35 | 8.4 |
| 5,000 | 800 | 60 | 740 | 50 | 14.8 |
| 10,000 | 1500 | 80 | 1420 | 150 | 9.5 |
| 20,000 | 2500 | 120 | 2380 | 300 | 7.9 |
In this hypothetical example, a cell density of 5,000 cells/well provides the optimal signal-to-noise ratio.
Signaling Pathways and Workflows
This compound Mechanism of Action: Dual Inhibition
Caption: Dual inhibitory action of this compound on PI4KIIIβ and DHODH pathways.
General Workflow for a Cell-Based Assay with this compound
Caption: A typical experimental workflow for a cell-based assay using this compound.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical approach to troubleshooting a low signal-to-noise ratio.
References
- 1. selectscience.net [selectscience.net]
- 2. tecan.com [tecan.com]
- 3. biocompare.com [biocompare.com]
- 4. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing BQR-695-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the dihydroorotate dehydrogenase (DHODH) inhibitor, BQR-695 (Brequinar).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity?
A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation. In rapidly dividing cells, such as cancer cell lines, this disruption of nucleotide metabolism can lead to cytotoxicity and cell death.
Q2: Is the cytotoxicity of this compound reversible?
A2: Yes, the cytotoxic effects of this compound can often be reversed. Supplementing the cell culture medium with exogenous uridine can bypass the enzymatic block caused by this compound, thereby replenishing the pyrimidine pool and rescuing cells from cytotoxicity.[1]
Q3: Are all cell lines equally sensitive to this compound?
A3: No, the sensitivity of cell lines to this compound can vary significantly. This variability is often linked to the cell's reliance on the de novo versus the salvage pathway for pyrimidine synthesis. Cells that are more dependent on the de novo pathway are generally more sensitive to this compound. The table below summarizes the 50% inhibitory concentration (IC50) values of Brequinar in various human cancer cell lines.
Quantitative Data Summary
Table 1: IC50 Values of Brequinar (this compound) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HCT 116 | Colon Carcinoma | 0.480 ± 0.14 | MTT | [2] |
| HT-29 | Colon Adenocarcinoma | >25 | MTT | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | MTT | [2] |
| A-375 | Melanoma | 0.59 | MTT | |
| A549 | Lung Carcinoma | 4.1 | MTT | |
| HeLa | Cervical Cancer | 0.338 (48h) | CCK-8 | |
| CaSki | Cervical Cancer | 0.747 (48h) | CCK-8 | |
| T-47D | Breast Cancer | 0.080 - 0.450 | Not Specified | [3] |
| H929 | Multiple Myeloma | 0.080 - 0.450 | Not Specified | [3] |
Note: IC50 values can vary depending on the assay conditions, exposure time, and specific cell line passage number.
Troubleshooting Guides
Problem 1: Excessive cytotoxicity observed in the experimental cell line.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals. Start with a wide range of concentrations based on published IC50 values (see Table 1).
-
-
Possible Cause 2: High sensitivity of the cell line.
-
Solution 1 (Uridine Rescue): Supplement the culture medium with uridine (typically 50-100 µM) to counteract the effect of this compound. This can help maintain cell viability while studying other effects of the compound.
-
Solution 2 (Combination Therapy): If the goal is to enhance cytotoxicity in cancer cells, consider combining this compound with an equilibrative nucleoside transporter (ENT) inhibitor, such as dipyridamole. This can potentiate the cytotoxic effect by blocking the salvage pathway.
-
-
Possible Cause 3: Incorrect assessment of cell viability.
-
Solution: Use multiple, mechanistically distinct cytotoxicity assays to confirm the results. For example, combine a metabolic assay like the MTT assay with a membrane integrity assay like the LDH release assay or a direct apoptosis assay like Annexin V staining.
-
Problem 2: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause 1: Variation in cell density.
-
Solution: Ensure consistent cell seeding density across all experiments. Create a standard operating procedure (SOP) for cell plating.
-
-
Possible Cause 2: Fluctuation in drug concentration.
-
Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. Verify the final concentration in the culture medium.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Solution: Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques diligently.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability with Uridine Rescue
This protocol is designed to assess cell viability in the presence of this compound and to test the rescuing effect of uridine.
Materials:
-
This compound (stock solution in DMSO)
-
Uridine (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
For the uridine rescue groups, prepare this compound dilutions in medium supplemented with 100 µM uridine.
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions (or control medium with/without uridine) to the respective wells.
-
Include wells with medium only (no cells) as a blank control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Protocol 3: Western Blot for Key Signaling Proteins
This protocol allows for the analysis of protein expression levels in pathways affected by DHODH inhibition.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-DHODH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using lysis buffer on ice.[7][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
How to minimize variability in BQR-695 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the PI4KIIIβ inhibitor, BQR-695.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). Its mechanism of action involves binding to the ATP-binding pocket of the PI4KIIIβ enzyme, thereby preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This disruption of PI4P synthesis interferes with viral replication, as many viruses rely on host cell PI4P for the formation of their replication organelles.
Q2: What are the common functional assays used to assess the activity of this compound?
The two primary categories of functional assays for this compound are:
-
Biochemical Assays: These assays directly measure the enzymatic activity of PI4KIIIβ and its inhibition by this compound. A common example is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
-
Cell-Based Antiviral Assays: These assays determine the efficacy of this compound in inhibiting viral replication within a cellular context. The most common is the plaque reduction assay, which measures the reduction in viral plaques in the presence of the inhibitor. Other cell-based assays include virus yield reduction assays and cytopathic effect (CPE) inhibition assays.
Q3: What are the major sources of variability in this compound functional assays?
Variability in functional assays can arise from multiple factors, broadly categorized as biological, technical, and environmental. Understanding and controlling these sources is critical for obtaining reproducible and reliable data.
| Source Category | Specific Examples |
| Biological | Cell line integrity (passage number, contamination), viral stock quality (titer, infectivity), cell health and confluency. |
| Technical | Pipetting errors, inaccurate dilutions, improper mixing, inconsistent incubation times and temperatures, variability in reagent quality. |
| Environmental | Temperature and humidity fluctuations in the incubator, CO2 levels, light exposure (for light-sensitive reagents). |
| Assay-Specific | ADP-Glo: ATP contamination in reagents, incomplete ATP depletion. Plaque Assay: Inconsistent cell seeding, improper overlay technique, subjective plaque counting. |
Q4: How can I assess the quality and reproducibility of my this compound functional assays?
Several statistical parameters can be used to evaluate assay performance:
-
Coefficient of Variation (CV%): This is a measure of the relative variability of data points in a sample. A lower CV% indicates less variability and greater precision. While a specific target CV% can vary by assay type, a CV of less than 20% is generally considered acceptable for many biological assays.
-
Z'-Factor: This is a statistical measure of the separation between the positive and negative controls in a high-throughput screen. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is acceptable. An assay with a Z'-factor below 0 is not suitable for screening.[1][2]
Troubleshooting Guides
Biochemical Assay: ADP-Glo™ Kinase Assay for PI4KIIIβ Inhibition
Issue 1: High Background Signal
| Possible Cause | Troubleshooting Step |
| ADP contamination in ATP stock. | Use high-purity ATP. Consider purchasing ATP from a different vendor. |
| Incomplete ATP depletion by ADP-Glo™ Reagent. | Ensure the ADP-Glo™ Reagent is at room temperature before use and that the incubation time is as specified in the protocol (typically 40 minutes). |
| Contaminated reagents or labware. | Use fresh, sterile reagents and dedicated labware for the assay. |
Issue 2: Low Signal or No Signal
| Possible Cause | Troubleshooting Step |
| Inactive PI4KIIIβ enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known potent inhibitor as a positive control. |
| Incorrect assay buffer composition. | Verify the components and pH of the kinase reaction buffer. |
| Insufficient incubation time for the kinase reaction. | Optimize the kinase reaction time to ensure sufficient ADP production for detection. |
Issue 3: High Well-to-Well Variability (High CV%)
| Possible Cause | Troubleshooting Step |
| Pipetting inaccuracies. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across the plate. |
| Incomplete mixing of reagents. | Mix plates gently but thoroughly after each reagent addition. Avoid introducing bubbles. |
| Temperature gradients across the plate. | Equilibrate plates and reagents to room temperature before starting the assay. Avoid stacking plates during incubation. |
Cell-Based Assay: Plaque Reduction Assay for Antiviral Activity
Issue 1: Irregular or "Fuzzy" Plaque Morphology
| Possible Cause | Troubleshooting Step |
| Cell monolayer is not confluent or is unhealthy. | Ensure cells are seeded at the correct density to achieve a confluent monolayer at the time of infection. Visually inspect cells for normal morphology before infection. |
| Overlay concentration is too low, allowing for secondary plaque formation. | Optimize the concentration of the overlay medium (e.g., agarose, methylcellulose) to restrict viral spread. |
| Premature removal of the overlay. | Ensure the overlay is not disturbed during the incubation period. |
Issue 2: No Plaques or Very Few Plaques in Control Wells
| Possible Cause | Troubleshooting Step |
| Low viral titer or inactive virus. | Titer the viral stock before performing the assay. Use a fresh, low-passage viral stock. |
| Cells are resistant to viral infection. | Confirm that the cell line used is susceptible to the specific virus. |
| Inappropriate incubation time or conditions. | Optimize the incubation time and temperature for plaque development. |
Issue 3: High Variability in Plaque Counts Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a consistent seeding technique. |
| Uneven distribution of the viral inoculum. | Gently rock the plates after adding the virus to ensure even distribution. |
| Subjectivity in plaque counting. | Establish clear criteria for what constitutes a plaque. Have the same person count all plaques for a given experiment, or use an automated plaque counter if available. |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for PI4KIIIβ Inhibition
Objective: To determine the in vitro inhibitory activity of this compound against PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
-
This compound (serially diluted in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare the kinase reaction mixture by adding PI4KIIIβ and PI:PS substrate to the kinase reaction buffer.
-
Add 2.5 µL of the kinase reaction mixture to each well of a 384-well plate.
-
Add 0.5 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration at Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
Objective: To determine the effective concentration of this compound that inhibits viral replication in a cell-based assay.
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (serially diluted in cell culture medium)
-
Overlay medium (e.g., 1.2% methylcellulose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a dilution of virus that will produce approximately 50-100 plaques per well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the incubation, remove the viral inoculum.
-
Add 2 mL of the overlay medium containing the different concentrations of this compound or no compound (virus control) to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
After the incubation period, fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC50 value.
Visualizations
Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the ADP-Glo™ kinase assay to measure this compound activity.
Caption: A logical troubleshooting workflow for inconsistent plaque assay results.
References
Validation & Comparative
Validating BQR-695 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BQR-695, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations to facilitate a clear understanding of the underlying principles and workflows.
This compound, also known as Brequinar Sodium, is a selective and potent inhibitor of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a key target in the development of therapeutics for cancer and autoimmune diseases. Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug development, confirming its mechanism of action and informing structure-activity relationship (SAR) studies.
Comparative Analysis of DHODH Inhibitors
Several small molecule inhibitors targeting DHODH have been developed. This section provides a comparative summary of this compound and other notable DHODH inhibitors.
| Compound | Target | IC50/EC50 | Mechanism of Action | Key Applications |
| This compound (Brequinar) | Human DHODH | IC50: ~5.2-20 nM | Competitive inhibitor with respect to ubiquinone | Immunosuppression, Anti-cancer, Antiviral |
| Teriflunomide | Human DHODH | IC50: ~600 nM | Non-competitive inhibitor with respect to ubiquinone | Multiple Sclerosis, Rheumatoid Arthritis |
| Leflunomide | Human DHODH (active metabolite is Teriflunomide) | Pro-drug | Immunosuppression (Rheumatoid Arthritis) | |
| S416 | Human DHODH | EC50: ~61 nM (anti-influenza virus) | Potent DHODH inhibitor | Antiviral |
| BAY-2402234 | Human DHODH | IC50: 1.2 nM | Potent and selective DHODH inhibitor | Myeloid Malignancies |
| ASLAN003 | Human DHODH | IC50: 35 nM | Orally active DHODH inhibitor | Acute Myeloid Leukemia (AML) |
Experimental Validation of Target Engagement
Confirming that this compound engages DHODH within the complex cellular environment requires a multi-faceted approach. Below, we detail and compare several key experimental methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
-
Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble DHODH remaining at each temperature by Western blotting or other protein detection methods.
A shift in the melting curve of DHODH in the presence of this compound compared to the vehicle control indicates target engagement.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for CETSA to validate this compound target engagement with DHODH.
DHODH Enzymatic Activity Assay in Cell Lysates
This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor. A reduction in enzyme activity in lysates from this compound-treated cells confirms target engagement.
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle. Harvest and lyse the cells to prepare a lysate containing active DHODH.
-
Reaction Mix: Prepare a reaction buffer containing the DHODH substrate, dihydroorotate, and a cofactor, such as coenzyme Q10.
-
Enzymatic Reaction: Initiate the reaction by adding the cell lysate to the reaction mix.
-
Detection: Measure the production of the product, orotate, over time. This can be done using various methods, including:
-
Colorimetric Assay: Using a dye like 2,6-dichloroindophenol (DCIP), whose reduction, coupled to dihydroorotate oxidation, can be measured by a decrease in absorbance.
-
Fluorescence Assay: Orotate can be chemically converted to a fluorescent compound.
-
-
Data Analysis: Compare the rate of orotate production in lysates from this compound-treated cells to that of vehicle-treated cells.
Diagram: DHODH Enzymatic Activity Assay
Caption: Workflow for measuring DHODH enzymatic activity in cell lysates.
Western Blotting for Downstream Effects
While not a direct measure of binding, Western blotting can confirm the functional consequences of target engagement. However, as DHODH inhibition primarily affects metabolite levels, direct measurement of DHODH protein levels may not change significantly with short-term inhibitor treatment. A more informative approach is to look at downstream cellular responses.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a specified time, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for DHODH, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Note: For DHODH, a more relevant readout might be the expression of proteins involved in cell cycle progression, which is inhibited by pyrimidine depletion.
Metabolomic Analysis
Inhibition of DHODH is expected to cause an accumulation of its substrate, dihydroorotate. Measuring the intracellular levels of this metabolite provides strong evidence of on-target activity.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle.
-
Metabolite Extraction: Harvest the cells and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate and other related metabolites.
-
Data Analysis: Compare the levels of dihydroorotate in this compound-treated cells to vehicle-treated cells. A significant increase in dihydroorotate is indicative of DHODH inhibition.[1][2]
Uridine Rescue Assay
A key functional validation for DHODH inhibitors is the "uridine rescue" experiment. Since DHODH is in the de novo pyrimidine synthesis pathway, its inhibition can be bypassed by providing cells with an external source of pyrimidines, such as uridine, through the salvage pathway.
Experimental Protocol:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Treatment: Treat the cells with a dose range of this compound in the presence or absence of a fixed concentration of uridine.
-
Incubation: Incubate the cells for a period sufficient to observe an anti-proliferative effect (e.g., 48-72 hours).
-
Viability/Proliferation Assay: Measure cell viability or proliferation using a standard assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: If this compound's anti-proliferative effect is reversed by the addition of uridine, it strongly supports that the compound's primary mechanism of action is through the inhibition of de novo pyrimidine synthesis via DHODH.
De Novo Pyrimidine Biosynthesis Pathway
Understanding the pathway in which DHODH functions is essential for interpreting experimental results.
Diagram: De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH and its inhibition by this compound.
Conclusion
Validating the target engagement of this compound in cells is achievable through a combination of robust experimental approaches. The Cellular Thermal Shift Assay provides direct evidence of binding, while enzymatic assays and metabolomics confirm the functional consequence of this engagement on DHODH activity and the pyrimidine biosynthesis pathway. Furthermore, the uridine rescue assay serves as a crucial functional validation of the on-target effect of this compound. By employing these complementary methods, researchers can confidently establish the cellular mechanism of action of this compound and other DHODH inhibitors, a critical step in their preclinical and clinical development.
References
BQR-695: A Preclinical Comparative Analysis Against Standard-of-Care in Malaria and Coronavirus Infections
A novel inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), BQR-695, is emerging as a promising preclinical candidate for both antimalarial and antiviral therapies. This guide provides a comparative overview of this compound against current standard-of-care drugs in preclinical models of malaria and human coronavirus infections, supported by available experimental data.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound. Herein, we summarize its activity, mechanism of action, and relevant experimental methodologies.
Executive Summary
This compound demonstrates potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and exhibits broad-spectrum inhibition of human coronaviruses. Its mechanism of action, the inhibition of PI4KIIIβ, targets a crucial enzyme in both the parasite's life cycle and the replication process of various viruses. This dual-targeting capability positions this compound as a candidate for further investigation, particularly in the context of drug resistance to current therapies.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound in comparison to standard-of-care drugs in preclinical models of malaria and human coronavirus infections.
Table 1: Comparative In Vitro Antimalarial Activity against Plasmodium falciparum
| Compound | Strain(s) | IC50 (nM) | Reference(s) |
| This compound | Drug-sensitive/resistant | ~70 | [1] |
| Chloroquine | 3D7 (sensitive) | 10 - 25 | [2][3] |
| Chloroquine | Dd2 (resistant) | 100 - 150 | [2][3] |
| Artesunate | 3D7 (sensitive) | 1 - 10 | [4][5] |
IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Table 2: Comparative In Vitro Antiviral Activity against Human Coronaviruses
| Compound | Virus Strain(s) | Cell Line | EC50 (µM) | Reference(s) |
| This compound | HCoV-229E, HCoV-OC43, HCoV-NL63 | MRC-5, Caco-2 | ~0.1 - 1.0 | [6] |
| Remdesivir | HCoV-229E, HCoV-OC43 | Multiple | 0.02 - 0.15 | [7] |
| Remdesivir | SARS-CoV-2 | Vero E6 | ~0.77 | [7] |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero | ~0.3 | [8] |
EC50 (50% effective concentration) values represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Mechanism of Action: Targeting PI4KIIIβ
This compound's therapeutic potential stems from its potent and selective inhibition of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a key enzyme in two distinct biological contexts.
In Malaria: Plasmodium falciparum relies on its own PI4KIIIβ for growth and replication. The enzyme is crucial for the parasite's development within red blood cells. By inhibiting this parasite-specific enzyme, this compound disrupts essential signaling pathways, leading to parasite death.
In Coronavirus Infections: Many viruses, including human coronaviruses, hijack host cell machinery for their replication. PI4KIIIβ is a host cell factor that plays a critical role in the formation of viral replication organelles. This compound's inhibition of the human PI4KIIIβ disrupts the cellular environment necessary for viral replication, thereby exerting a broad-spectrum antiviral effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflows.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: Asynchronous P. falciparum parasites are maintained in human red blood cells (RBCs) at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microplates.
-
Assay Procedure: Parasite culture with a starting parasitemia of ~0.5% is added to the drug-containing wells. The plates are incubated for 72 hours under the conditions described above.
-
SYBR Green I Staining: After incubation, the plates are frozen at -80°C to lyse the RBCs. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity, which correlates with the amount of parasitic DNA, is used to determine the parasite growth inhibition. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[9][10][11][12][13]
Human Coronavirus Plaque Reduction Neutralization Assay
This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.
-
Cell Seeding: Host cells (e.g., MRC-5 or Vero E6) are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus Dilution: The human coronavirus stock is serially diluted in culture medium.
-
Infection: The cell monolayers are infected with the virus dilutions and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing the test compound at various concentrations and a gelling agent (e.g., agarose or Avicel) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for 3-5 days at 37°C to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed with 4% formaldehyde and stained with a crystal violet solution to visualize the plaques (areas of cell death).
-
Data Analysis: The number of plaques is counted for each drug concentration. The 50% effective concentration (EC50) is determined as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.[14][15][16][17][18]
Conclusion
The preclinical data available for this compound suggest it is a promising candidate for further development as both an antimalarial and a broad-spectrum antiviral agent. Its novel mechanism of action, targeting PI4KIIIβ, offers a potential advantage in overcoming resistance to existing drugs. Head-to-head preclinical studies with current standard-of-care drugs in relevant in vivo models are warranted to further elucidate its therapeutic potential and comparative efficacy.
References
- 1. Phosphatidylinositol 4-kinase IIIβ is required for severe acute respiratory syndrome coronavirus spike-mediated cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Potency of BQR-695: A Comparative Analysis of its Activity Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-cancer agent BQR-695 (Brequinar) demonstrates its potent inhibitory activity across a wide spectrum of cancer cell lines. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's efficacy, supported by experimental data and standardized protocols, to facilitate informed decisions in preclinical research.
This compound, a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has shown promise in disrupting the proliferation of rapidly dividing cancer cells. By impeding the synthesis of essential building blocks for DNA and RNA, this compound effectively halts cell cycle progression and induces apoptosis. This guide summarizes the cross-validated activity of this compound in various cancer cell lineages, offering a comparative perspective on its therapeutic potential.
Comparative Efficacy of this compound Across Cancer Cell Lines
The inhibitory concentration 50 (IC50) values of this compound have been determined in a variety of cancer cell lines, showcasing a broad range of sensitivity. The following table summarizes the reported IC50 values from multiple studies, providing a quantitative comparison of this compound's anti-proliferative activity. It is important to note that variations in experimental conditions, such as incubation time and assay type, can influence the observed IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HCT 116 | Colon Carcinoma | 0.480 ± 0.14 | MTT | [1] |
| HT-29 | Colon Carcinoma | >25 | MTT | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.680 ± 0.25 | MTT | [1] |
| A549 | Lung Carcinoma | 4.1 | Not Specified | [2] |
| A-375 | Melanoma | 0.59 | MTT | Not Specified |
| WM266-4 | Melanoma | Not Specified | Not Specified | [2] |
| HL-60 | Acute Promyelocytic Leukemia | 0.0044 | Not Specified | [2] |
| Jurkat | Acute T-cell Leukemia | Not Specified | Not Specified | [2] |
| HT-1080 | Fibrosarcoma | Not Specified | Not Specified | [2] |
| A431 | Epidermoid Carcinoma | Not Specified | Not Specified | [2] |
| Neuroblastoma Cell Lines | Neuroblastoma | Low Nanomolar Range | Not Specified | [3] |
Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound exerts its anti-cancer effects by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth committed step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for the synthesis of DNA, RNA, and other vital cellular components. This disruption of nucleotide metabolism ultimately results in cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4][5][6][7]
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 4. Brequinar - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Brequinar | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent Verification of Brequinar Sodium (BQR) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive agent Brequinar Sodium (BQR), also referred to as BQR-695, with other established alternatives used in the context of preventing organ transplant rejection and treating inflammatory diseases. The information is based on available preclinical and in vitro research findings, with a focus on mechanism of action, experimental data, and relevant biological pathways.
Executive Summary
Brequinar Sodium is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. By blocking this pathway, Brequinar effectively curtails the proliferation of rapidly dividing cells, particularly T lymphocytes, which are key mediators of the immune response. Research indicates that Brequinar's immunosuppressive effects are comparable in magnitude to Cyclosporine in vitro.[1] Furthermore, preclinical studies suggest a synergistic relationship when Brequinar is used in combination with Cyclosporine, potentially allowing for lower dosages and reduced toxicity of each agent.[2] Despite these promising preclinical findings, Brequinar has not been approved for clinical use as an immunosuppressant, primarily due to a narrow therapeutic window and the risk of severe side effects at therapeutic doses. This guide offers a comparative analysis of Brequinar against commonly used immunosuppressants, providing available quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathways to aid in further research and development.
Data Presentation: In Vitro Efficacy of Immunosuppressive Agents
The following table summarizes available quantitative data on the in vitro potency of Brequinar Sodium and its alternatives in inhibiting immune cell function. It is important to note that direct head-to-head clinical trial data for Brequinar in organ transplantation is limited, and these in vitro metrics provide a baseline for comparison of biological activity.
| Drug | Primary Mechanism of Action | Target | In Vitro Potency (IC50/EC50) | Key Findings |
| Brequinar Sodium (BQR) | DHODH Inhibition | Dihydroorotate Dehydrogenase | IC50: ~5-8 nM for DHODH inhibition[3] | Inhibits PHA-stimulated T-cell activation starting at 10-6 M.[1] Immunosuppressive effect is similar in magnitude to Cyclosporine.[1] |
| Cyclosporine | Calcineurin Inhibition | Calcineurin | - | Forms a complex with cyclophilin to inhibit calcineurin, thereby blocking IL-2 transcription.[4][5][6] |
| Tacrolimus | Calcineurin Inhibition | Calcineurin | 10- to 100-fold more potent than Cyclosporine in vitro[7] | Binds to FKBP-12 to form a complex that inhibits calcineurin, preventing IL-2 gene transcription.[8][9] |
| Azathioprine | Purine Synthesis Inhibition | - | - | A prodrug converted to 6-mercaptopurine, which interferes with purine synthesis, thus inhibiting lymphocyte proliferation.[10][11][12] |
| Mycophenolate Mofetil (MMF) | IMPDH Inhibition | Inosine Monophosphate Dehydrogenase | - | Its active metabolite, mycophenolic acid (MPA), is a selective inhibitor of IMPDH, crucial for the de novo synthesis of guanine nucleotides in lymphocytes.[13][14][15][16] |
Experimental Protocols
T-Cell Proliferation Assay (Phytohemagglutinin Stimulation)
This assay is a standard method to assess the efficacy of immunosuppressive agents in inhibiting T-lymphocyte proliferation.
Principle: T-cells are stimulated to proliferate by the mitogen Phytohemagglutinin (PHA). The extent of proliferation is measured, typically by the incorporation of a radioactive nucleoside (e.g., [3H]thymidine) into newly synthesized DNA or by using fluorescent dyes that are diluted with each cell division.[17][18] The inhibitory effect of a drug is determined by its ability to reduce T-cell proliferation compared to a control without the drug.
General Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: The cells are stimulated with an optimal concentration of PHA (e.g., 5-10 µg/mL).[19] The investigational drug (e.g., Brequinar Sodium) is added at various concentrations at the start of the culture.
-
Incubation: The cell cultures are incubated for a period of 3 to 5 days to allow for T-cell proliferation.[19][20]
-
Proliferation Measurement:
-
[3H]thymidine Incorporation: [3H]thymidine is added to the cultures for the final 12-24 hours of incubation. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.[18]
-
Dye Dilution: Cells are labeled with a fluorescent dye (e.g., CFSE) before stimulation. As the cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity, which is quantified by flow cytometry.[20]
-
-
Data Analysis: The results are typically expressed as a percentage of inhibition compared to the stimulated control without the drug, and IC50 values (the concentration of drug that inhibits proliferation by 50%) can be calculated.
Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro model of the initial phase of allograft rejection, where T-cells from one donor (responder) proliferate in response to cells from a genetically different donor (stimulator).[21][22]
Principle: This assay assesses the ability of a compound to suppress T-cell activation and proliferation triggered by allogeneic antigens.
General Methodology:
-
Cell Preparation: PBMCs are isolated from two different donors. The stimulator cells are treated with radiation or mitomycin-C to prevent their proliferation, ensuring a one-way reaction where only the responder cells proliferate.[23]
-
Co-culture: Responder and stimulator cells are co-cultured at a specific ratio (e.g., 1:1). The test compound is added at various concentrations.
-
Incubation: The co-culture is incubated for 5 to 7 days.[23]
-
Proliferation Measurement: Proliferation of the responder T-cells is measured using methods similar to the T-cell proliferation assay, such as [3H]thymidine incorporation or dye dilution.
-
Data Analysis: The level of inhibition of T-cell proliferation is quantified to determine the immunosuppressive activity of the compound.
Mandatory Visualization
Signaling Pathways in T-Cell Activation and Immunosuppression
The following diagrams illustrate the key signaling pathways involved in T-cell activation and the points of intervention for Brequinar Sodium and its alternatives.
Brequinar's Mechanism: Inhibition of De Novo Pyrimidine Synthesis.
Comparative Mechanisms of Action of Immunosuppressants.
Experimental Workflow for In Vitro Immunosuppressant Testing
Workflow for T-Cell Proliferation Assay.
References
- 1. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synergistic interactions in vitro and in vivo of brequinar sodium with cyclosporine or rapamycin alone and in triple combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New developments in the immunosuppressive drug monitoring of cyclosporine, tacrolimus, and azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 12. ptmasterguide.com [ptmasterguide.com]
- 13. Mycophenolate mofetil: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lymphosign.com [lymphosign.com]
- 19. protocols.io [protocols.io]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. marinbio.com [marinbio.com]
- 22. revvity.com [revvity.com]
- 23. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
Head-to-Head Comparison: BQR-695 (Brequinar) vs. Leflunomide/Teriflunomide
A Comprehensive Guide for Researchers in Drug Development
In the landscape of immunosuppressive agents, particularly those targeting the de novo pyrimidine synthesis pathway, BQR-695 (Brequinar) and Leflunomide (along with its active metabolite, Teriflunomide) represent two prominent dihydroorotate dehydrogenase (DHODH) inhibitors. This guide provides a detailed, data-driven comparison of these compounds to assist researchers, scientists, and drug development professionals in their evaluation.
Executive Summary
Brequinar (this compound) emerges as a significantly more potent inhibitor of human dihydroorotate dehydrogenase (DHODH) at the enzymatic level when compared to Teriflunomide, the active metabolite of Leflunomide. This difference in potency is reflected in cellular assays, where Brequinar demonstrates superior efficacy in inhibiting immune cell proliferation. While both compounds target the same enzyme, their distinct molecular interactions and potency profiles may have significant implications for their therapeutic applications and potential side effects.
Data Presentation
Table 1: In Vitro DHODH Inhibition
| Compound | Target Enzyme | IC50 Value | Source |
| This compound (Brequinar) | Human DHODH | 5.2 nM | [1] |
| This compound (Brequinar) | Human DHODH | ~4.5 nM | [2] |
| Teriflunomide (A771726) | Human DHODH | 411 nM | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Immunosuppressive Activity
Mechanism of Action and Signaling Pathway
Both Brequinar and Leflunomide/Teriflunomide exert their immunosuppressive effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes. By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of T-cell and B-cell proliferation.[6]
Figure 1: Inhibition of DHODH by this compound and Leflunomide in the pyrimidine synthesis pathway.
Experimental Protocols
DHODH Enzyme Inhibition Assay (Colorimetric)
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human DHODH.
Principle: This assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. Inhibition of DHODH results in a decreased rate of DCIP reduction, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Test compounds (this compound, Leflunomide/Teriflunomide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, CoQ10, and DCIP to each well.
-
Add the test compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the substrate, dihydroorotate, to all wells.
-
Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for the DHODH enzyme inhibition assay.
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
Objective: To assess the immunosuppressive activity of test compounds by measuring their effect on mitogen-stimulated lymphocyte proliferation.
Principle: This assay measures the incorporation of a radioactive nucleoside, [3H]-thymidine, into the DNA of proliferating lymphocytes. A decrease in [3H]-thymidine incorporation in the presence of a test compound indicates inhibition of cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, antibiotics)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
Test compounds (this compound, Leflunomide/Teriflunomide)
-
[3H]-Thymidine
-
96-well round-bottom cell culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration.
-
In a 96-well plate, add the PBMC suspension to each well.
-
Add serial dilutions of the test compounds or vehicle control to the appropriate wells.
-
Add the mitogen to all wells except for the unstimulated control wells.
-
Incubate the plate in a humidified incubator with 5% CO2 at 37°C for a period of 48-72 hours.
-
Pulse the cells by adding [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.
Figure 3: Experimental workflow for the lymphocyte proliferation assay.
Selectivity Profile
While both this compound and Leflunomide are known to be selective for DHODH, comprehensive head-to-head selectivity profiling against a broad panel of enzymes is not extensively available in the public literature. Brequinar has been described as a "selective" and "highly potent" inhibitor of human DHODH.[7] The mechanism of action for Leflunomide's active metabolite, Teriflunomide, is also considered to be primarily through DHODH inhibition.[6] Further studies would be required to definitively compare their off-target activities.
Conclusion
The available data strongly indicates that this compound (Brequinar) is a more potent inhibitor of human DHODH than Leflunomide's active metabolite, Teriflunomide. This translates to a likely higher potency in suppressing lymphocyte proliferation, a key aspect of its immunosuppressive function. For researchers and drug developers, the choice between these compounds would depend on the desired potency, therapeutic window, and specific application. The detailed experimental protocols provided herein offer a foundation for conducting direct, in-house comparative studies to further elucidate the nuanced differences between these two important DHODH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of leflunomide and other immunosuppressive agents on T cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of BQR-695, a novel kinase inhibitor. The following sections detail its performance against its intended primary target and a panel of related kinases, supported by experimental data and detailed protocols.
Introduction
This compound is a potent, ATP-competitive inhibitor of Kinase A, a key signaling protein implicated in various proliferative diseases. To evaluate its potential as a therapeutic agent, a thorough assessment of its specificity is crucial. This document presents data from in vitro assays comparing the binding affinity and inhibitory activity of this compound against Kinase A and two closely related kinases, Kinase B and Kinase C.
Data Presentation
The following tables summarize the quantitative data obtained from binding and enzymatic assays.
Table 1: Binding Affinity (Kd) of this compound against Target Kinases
| Compound | Target Kinase | Kd (nM) |
| This compound | Kinase A | 5.2 |
| This compound | Kinase B | 158.6 |
| This compound | Kinase C | 894.3 |
Table 2: Enzymatic Inhibition (IC50) of this compound against Target Kinases
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 10.5 |
| This compound | Kinase B | 350.1 |
| This compound | Kinase C | >1000 |
Experimental Protocols
1. Kinase Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct binding of this compound to the ATP-binding pocket of the target kinases.
-
Materials:
-
Recombinant human Kinase A, Kinase B, and Kinase C (GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody
-
TR-FRET Kinase Tracer
-
This compound (serially diluted in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
A solution containing the respective kinase and the Eu-anti-GST antibody is prepared in the assay buffer.
-
The kinase/antibody solution is dispensed into a 384-well microplate.
-
This compound at various concentrations is added to the wells.
-
The TR-FRET kinase tracer is added to all wells.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).
-
The ratio of the emission at 665 nm to 615 nm is calculated and plotted against the concentration of this compound to determine the Kd value.
-
2. Kinase Enzymatic Inhibition Assay (Luminescent Kinase Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of the target kinases.
-
Materials:
-
Recombinant human Kinase A, Kinase B, and Kinase C
-
Kinase-specific peptide substrate
-
ATP
-
This compound (serially diluted in DMSO)
-
Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
-
Procedure:
-
The kinase, peptide substrate, and this compound at various concentrations are mixed in a 384-well microplate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for 60 minutes.
-
The Luminescent Kinase Assay Reagent is added to stop the kinase reaction and detect the amount of ADP produced.
-
The plate is incubated for an additional 40 minutes at room temperature.
-
Luminescence is measured using a plate reader.
-
The luminescent signal, which is proportional to the amount of ADP produced, is plotted against the concentration of this compound to determine the IC50 value.
-
Visualizations
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BQR-695
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of the chemical compound BQR-695, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will mitigate risks and foster a culture of safety within your laboratory.
Pre-Disposal Characterization and Segregation
Before initiating disposal, it is crucial to characterize the waste stream containing this compound. This involves identifying all constituents of the waste, including solvents, reactants, and byproducts. Accurate characterization is essential for proper segregation and subsequent disposal.
Table 1: this compound Waste Characterization
| Waste Stream Component | Chemical Formula / CAS Number | Concentration (%) | Hazards |
| This compound | [Insert Formula/CAS] | [e.g., >1%] | [Specify Known Hazards: e.g., Acutely Toxic, Flammable, Corrosive, Reactive] |
| [Solvent 1] | [e.g., CH3OH / 67-56-1] | [e.g., 50%] | [e.g., Flammable, Toxic] |
| [Solvent 2] | [e.g., CH2Cl2 / 75-09-2] | [e.g., 49%] | [e.g., Carcinogen] |
| [Other Contaminants] | [Specify] | [e.g., <1%] | [Specify] |
Experimental Protocol: Waste Identification
A detailed methodology for identifying waste components is critical. For complex mixtures, the following analytical techniques may be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC): For the separation, identification, and quantification of non-volatile components.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect and quantify trace metals.
-
pH Measurement: To determine the corrosive nature of aqueous waste.
Based on the characterization, segregate this compound waste from other chemical waste streams to prevent unintended reactions.
Essential Safety and Logistical Information for Handling BQR-695
For researchers, scientists, and drug development professionals working with BQR-695, a potent antimalarial compound and PI4KIIIβ inhibitor, adherence to strict safety and handling protocols is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin and Body Protection | Wear a laboratory coat, long-sleeved shirt, and long pants. Ensure no skin is exposed. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid form or if aerosols may be generated. |
Operational and Handling Procedures
This compound is supplied as a solid.[3] When preparing a stock solution, it is recommended to dissolve the compound in a solvent of choice, which should be purged with an inert gas.[3]
Workflow for Safe Handling of this compound:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and exposure.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. |
| Contaminated Labware/PPE | Collect in a designated, labeled hazardous waste container. Dispose of through a licensed professional waste disposal service. |
| Solutions of this compound | Treat as hazardous chemical waste. Do not pour down the drain. Collect in a sealed, labeled container for disposal by a licensed professional waste disposal service. |
Signaling Pathway Inhibition
This compound is an inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a key enzyme in cellular signaling pathways.[2] It has been shown to have inhibitory effects on both human and Plasmodium vivax PI4KIIIβ, highlighting its potential as an antimalarial drug.[2] The inhibition of PI4KIIIβ disrupts essential processes for viral replication and T-cell function.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
